(3E)-nonenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C30H50N7O17P3S |
|---|---|
Molekulargewicht |
905.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-non-3-enethioate |
InChI |
InChI=1S/C30H50N7O17P3S/c1-4-5-6-7-8-9-10-21(39)58-14-13-32-20(38)11-12-33-28(42)25(41)30(2,3)16-51-57(48,49)54-56(46,47)50-15-19-24(53-55(43,44)45)23(40)29(52-19)37-18-36-22-26(31)34-17-35-27(22)37/h8-9,17-19,23-25,29,40-41H,4-7,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1 |
InChI-Schlüssel |
VCVDAYMNOMYZHZ-KZKUDURGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Central Role of (6E)-8-Methylnon-6-enoyl-CoA in the Biosynthesis of Capsaicinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species), are of significant interest for their diverse applications in the food, pharmaceutical, and cosmetic industries. The biosynthesis of these potent compounds involves the convergence of the phenylpropanoid and the branched-chain fatty acid pathways. This technical guide provides an in-depth exploration of the fatty acid branch, with a particular focus on the pivotal role of (6E)-8-methylnon-6-enoyl-CoA, the direct acyl-CoA precursor to capsaicin (B1668287). While the initial query referred to (3E)-nonenoyl-CoA, extensive research confirms that it is the C9 branched-chain fatty acyl-CoA, specifically the trans isomer (6E)-8-methylnon-6-enoyl-CoA, that serves as the substrate for capsaicin synthase.
The Branched-Chain Fatty Acid Pathway: Synthesizing the Acyl Precursor
The branched-chain fatty acid pathway in Capsicum is responsible for generating the acyl moiety that ultimately forms the "tail" of the capsaicinoid molecule. This pathway utilizes amino acids, primarily valine and leucine, as starter units for fatty acid synthesis.
The key steps and enzymes involved in the formation of (6E)-8-methylnon-6-enoyl-CoA are:
-
Initiation: The pathway begins with the branched-chain amino acids valine or leucine.[1]
-
Elongation: A series of condensation reactions catalyzed by β-ketoacyl-ACP synthase (KAS) elongates the initial branched-chain acyl-ACP.[2] This iterative process adds two-carbon units from malonyl-ACP.
-
Termination: The elongation ceases, and the acyl chain is released from the acyl carrier protein (ACP) by a fatty acyl-ACP thioesterase (FAT) .
-
Activation: The resulting free fatty acid, 8-methyl-6-nonenoic acid, is then activated to its CoA thioester, (6E)-8-methylnon-6-enoyl-CoA, by an acyl-CoA synthetase (ACS) .
-
Condensation: Finally, capsaicin synthase (CS) , an acyltransferase, catalyzes the condensation of (6E)-8-methylnon-6-enoyl-CoA with vanillylamine, the product of the phenylpropanoid pathway, to form capsaicin.[3][4]
Quantitative Data on the Capsaicinoid Pathway
Quantitative understanding of the capsaicinoid biosynthetic pathway is crucial for metabolic engineering and drug development efforts. While comprehensive data on all intermediates is still an active area of research, key quantitative parameters for capsaicin synthase have been determined.
Table 1: Enzyme Kinetics of Capsaicin Synthase
| Substrate | Km (µM) | Vmax (units/mg) |
| Vanillylamine | 6.6 ± 0.5 | 181 |
| 8-methyl-nonenoic acid | 8.2 ± 0.6 | 217 |
Source: Prasad et al., 2006.[3]
Table 2: Capsaicinoid and Vanillylamine Content in Padrón Pepper During Fruit Development (days after flowering - d.a.f.)
| Days After Flowering (d.a.f.) | Vanillylamine (µg/g fresh weight) | Capsaicin (µg/g fresh weight) | Dihydrocapsaicin (µg/g fresh weight) | Nordihydrocapsaicin (µg/g fresh weight) | Homodihydrocapsaicin (µg/g fresh weight) |
| 14 | 0.12 ± 0.01 | 0.10 ± 0.01 | 0.05 ± 0.01 | 0.01 ± 0.00 | nd |
| 21 | 0.15 ± 0.02 | 0.25 ± 0.02 | 0.12 ± 0.01 | 0.02 ± 0.00 | nd |
| 28 | 0.18 ± 0.01 | 0.55 ± 0.03 | 0.25 ± 0.02 | 0.04 ± 0.01 | nd |
| 35 | 0.22 ± 0.02 | 0.85 ± 0.05 | 0.40 ± 0.03 | 0.06 ± 0.01 | nd |
| 42 | 0.35 ± 0.03 | 1.20 ± 0.08 | 0.55 ± 0.04 | 0.08 ± 0.01 | 0.02 ± 0.00 |
nd: not detected. Source: Estrada et al., 2000.
Experimental Protocols
Capsaicin Synthase (CS) Assay
This protocol is adapted from Prasad et al. (2006).
a. Enzyme Extraction:
-
Homogenize 1 gram of placental tissue from 35-day-old Capsicum fruits in 10 ml of 0.1 M potassium phosphate (B84403) buffer (pH 6.8) containing 100 mg of ascorbic acid and 5 µM 2-mercaptoethanol.
-
Centrifuge the homogenate at 4,000 × g for 30 minutes at 4°C.
-
The resulting supernatant is used as the enzyme extract.
b. Reaction Mixture:
-
0.5 M potassium phosphate buffer (pH 6.8)
-
1 µM MgCl₂
-
1 µM ATP
-
5 µM vanillylamine
-
5 µM 8-methyl-nonenoic acid
-
5 µM Coenzyme A (CoA)
-
1 ml of enzyme extract
-
Total reaction volume: 1 ml
c. Incubation and Termination:
-
Incubate the reaction mixture for 2 hours at 37°C.
-
Terminate the reaction by adding 0.5 M HCl.
d. Product Extraction and Analysis:
-
Extract the reaction mixture with chloroform (B151607).
-
Evaporate the chloroform and resuspend the residue in 100 µl of methanol (B129727).
-
Analyze the methanol fraction by HPLC to quantify the capsaicin produced.
Chemical Synthesis of trans-8-Methyl-6-nonenoyl-CoA
This protocol is based on the work of Milde et al. (2022) and is essential for obtaining the authentic substrate for in-depth kinetic studies of capsaicin synthase.
a. Activation of trans-8-methyl-6-nonenoic acid:
-
Add trans-8-methyl-6-nonenoyl carboxylic acid (100 mg, 0.58 mmol) to a solution of N-hydroxysuccinimide (NHS) (66 mg, 0.58 mmol) in ethyl acetate (B1210297) (10 mL) at room temperature under a nitrogen atmosphere.
-
Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (120 mg, 0.58 mmol) in ethyl acetate (3 mL) dropwise.
-
Continue stirring for 12 hours.
b. Thioesterification with Coenzyme A:
-
Add the activated ester (85 mg, 296 µmol) in dioxane (8 mL) over 45 minutes to a solution of Coenzyme A (93 mg, 118 µmol) in 0.1 M NaHCO₃ (4 mL) under a constant stream of nitrogen.
-
Continue stirring for 2 hours at room temperature.
-
Monitor the reaction for completion by TLC.
c. Purification:
-
Add ice water (20 mL) to the reaction mixture and adjust the pH to 1.5–2 with 1N HCl.
-
Extract with ethyl acetate (4 x 30 mL).
-
Evaporate the aqueous phase in a vacuum and redissolve in 0.01 M NH₄OAc (10 mL) for further purification, typically by preparative HPLC.
Protoplast Isolation from Capsicum Placenta for Gene Expression Studies
This protocol is adapted from Akter et al. (2023) and is useful for transient gene expression assays to study the function of genes involved in the capsaicinoid pathway.
a. Enzyme Solution:
-
2.0% (w/v) Cellulase "Onozuka" R-10
-
0.3% (w/v) Macerozyme R-10
-
Mannitol (as osmoticum, concentration to be optimized)
-
MES buffer (pH 5.7)
b. Protoplast Isolation:
-
Finely chop fresh placental tissue from Capsicum fruits.
-
Incubate the tissue in the enzyme solution in the dark with gentle shaking for several hours (optimization of time is required).
-
Filter the digest through a nylon mesh to remove undigested tissue.
-
Pellet the protoplasts by gentle centrifugation.
-
Wash the protoplasts several times with a suitable wash buffer containing an osmoticum.
c. PEG-mediated Transfection:
-
Mix a suspension of protoplasts (e.g., 120 µL at 3–5 x 10⁷ protoplasts/mL) with plasmid DNA (e.g., 15 µg).
-
Add an equal volume of 40% (w/v) polyethylene (B3416737) glycol (PEG) solution and incubate for a defined period (e.g., 25 minutes).
-
Gently dilute the mixture with wash buffer and pellet the protoplasts.
-
Resuspend the protoplasts in an appropriate culture medium and incubate to allow for gene expression before analysis (e.g., qRT-PCR or reporter gene assays).
Signaling Pathways and Experimental Workflows
Capsaicinoid Biosynthesis Pathway
Caption: Overview of the capsaicinoid biosynthesis pathway.
Experimental Workflow for Capsaicin Synthase Activity Assay
Caption: Workflow for the in vitro capsaicin synthase activity assay.
Conclusion
The biosynthesis of capsaicinoids is a complex process that offers multiple points for regulation and metabolic engineering. The branched-chain fatty acid pathway, culminating in the formation of (6E)-8-methylnon-6-enoyl-CoA, is a critical determinant of the final capsaicinoid profile and concentration in Capsicum fruits. A thorough understanding of the enzymes and intermediates in this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and professionals aiming to modulate pungency in chili peppers or to develop novel capsaicinoid-based products. This guide provides a foundational resource for these endeavors, consolidating current knowledge and providing practical methodologies for further research.
References
- 1. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
cellular localization of (3E)-nonenoyl-CoA metabolism
An In-Depth Technical Guide on the Cellular Localization of (3E)-nonenoyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The metabolism of this compound, an intermediate in the degradation of unsaturated fatty acids, is a critical process for cellular energy homeostasis. This metabolism is not confined to a single organelle but is distinctly compartmentalized between mitochondria and peroxisomes. Both organelles possess β-oxidation pathways capable of processing unsaturated fatty acyl-CoAs, but they utilize different sets of enzymes, particularly the auxiliary enzymes required to handle the double bonds at unconventional positions. The key enzymatic step for this compound is its isomerization to a 2-trans-enoyl-CoA intermediate by Δ3,Δ2-enoyl-CoA isomerases. In mammals, this activity is distributed among at least three enzymes with distinct subcellular localizations and substrate preferences: mitochondrial enoyl-CoA isomerase (MECI), a monofunctional enoyl-CoA isomerase (ECI) found in both mitochondria and peroxisomes, and the peroxisomal multifunctional enzyme 1 (MFE1).[1] Understanding this dual localization is crucial for elucidating the complete picture of fatty acid metabolism and for developing therapeutic strategies targeting metabolic disorders.
Introduction to Unsaturated Fatty Acid β-Oxidation
Fatty acid β-oxidation is a major catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP.[2] While the oxidation of saturated fatty acids follows a straightforward four-step spiral, the degradation of unsaturated fatty acids, which contain one or more double bonds, requires additional auxiliary enzymes to modify the structure of the intermediates.[3][4]
When β-oxidation encounters a double bond at an odd-numbered carbon, such as in linoleic acid, it proceeds until a Δ3-enoyl-CoA intermediate, for instance, this compound or its cis isomer, is formed. This intermediate is not a substrate for the standard enoyl-CoA hydratase. To continue the oxidation process, the double bond must be shifted from the 3-position to the 2-position. This critical isomerization is catalyzed by the enzyme Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) , which converts the 3-enoyl-CoA into trans-2-enoyl-CoA, a substrate that can re-enter the main β-oxidation pathway.[2][5] The cellular processing of these intermediates is spatially segregated, occurring in both mitochondria and peroxisomes.[4]
Cellular Compartmentalization of this compound Metabolism
The breakdown of fatty acids, including those that generate this compound, occurs concurrently in two distinct organelles: mitochondria and peroxisomes. Each organelle has a unique enzymatic machinery and physiological role.
The Mitochondrial Pathway
In mitochondria, β-oxidation is the primary pathway for energy production from short, medium, and long-chain fatty acids.[6] The process is tightly coupled to the electron transport chain to maximize ATP synthesis. For unsaturated fatty acids, mitochondria possess a dedicated set of auxiliary enzymes.
-
Key Isomerases: In rat liver mitochondria, two Δ3,Δ2-enoyl-CoA isomerases have been identified:
-
Mitochondrial Enoyl-CoA Isomerase (MECI): This is a highly active enzyme that shows a strong preference for catalyzing the 3-cis → 2-trans isomerization, which is a key step in the breakdown of fatty acids like linoleic acid.[1]
-
Enoyl-CoA Isomerase (ECI): Previously thought to be exclusively peroxisomal, ECI is also present in mitochondria.[1] It exhibits a preference for the 3-trans → 2-trans isomerization, suggesting it is responsible for processing intermediates like this compound.[1]
-
The Peroxisomal Pathway
Peroxisomal β-oxidation is primarily responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some polyunsaturated fatty acids.[2][7] This pathway is not directly coupled to ATP synthesis; instead, the first oxidation step is catalyzed by an acyl-CoA oxidase that transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂).[7] The shortened acyl-CoAs are then transported to mitochondria for complete oxidation.[7]
-
Key Isomerases: Peroxisomes in rat liver contain two enzymes with isomerase activity:
-
Enoyl-CoA Isomerase (ECI): The same monofunctional enzyme found in mitochondria is also located in peroxisomes, where it is believed to be the dominant enzyme for both 3-cis and 3-trans → 2-trans isomerizations of long-chain substrates.[1]
-
Multifunctional Enzyme 1 (MFE1): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, as well as a distinct Δ3,Δ2-enoyl-CoA isomerase activity. However, its primary isomerase function is geared towards the 2,5 → 3,5 isomerization of dienoyl-CoAs, making it less central for the direct isomerization of this compound compared to ECI.[1]
-
Data Presentation: Quantitative Analysis of Key Enzymes
The functional distinction between the mitochondrial and peroxisomal pathways is reflected in the kinetic properties and substrate preferences of their respective isomerases. The following table summarizes specific activity data for the three key enoyl-CoA isomerases from rat liver with various relevant substrates.
Table 1: Specific Activities of Rat Liver Δ3,Δ2-Enoyl-CoA Isomerases
| Enzyme | Subcellular Location | Substrate | Specific Activity (μmol/min/mg) | Reference |
|---|---|---|---|---|
| MECI | Mitochondria | 3-cis-Octenoyl-CoA | 148 ± 6.0 | [1][8] |
| 3-trans-Octenoyl-CoA | 1.8 ± 0.1 | [1][8] | ||
| 2,5-Octadienoyl-CoA | 16.5 ± 0.7 | [1][8] | ||
| ECI | Mitochondria & Peroxisomes | 3-cis-Octenoyl-CoA | 1.1 ± 0.04 | [1][8] |
| 3-trans-Octenoyl-CoA | 15.1 ± 0.8 | [1][8] | ||
| 2,5-Octadienoyl-CoA | 0.2 ± 0.01 | [1][8] | ||
| MFE1 | Peroxisomes | 3-cis-Octenoyl-CoA | 0.03 ± 0.002 | [1][8] |
| 3-trans-Octenoyl-CoA | 0.02 ± 0.001 | [1][8] |
| | | 2,5-Octadienoyl-CoA | 1.3 ± 0.07 |[1][8] |
Note: Data are from studies on recombinant rat liver enzymes. Substrates like octenoyl-CoA are used as standard analogs to study the metabolism of intermediates such as nonenoyl-CoA.
Mandatory Visualizations
Caption: Dual pathways for this compound metabolism in mitochondria and peroxisomes.
Caption: Experimental workflow for subcellular localization of metabolic enzymes.
Experimental Protocols
Determining the sub relies on the effective separation of organelles and subsequent biochemical analysis.
Protocol 1: Isolation of Mitochondria and Peroxisomes via Centrifugation
This protocol is adapted from methods for fractionating rat liver, a tissue rich in both organelles.[9]
A. Materials:
-
Homogenization Buffer (HB): 0.25 M Sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4. Keep on ice.
-
Density Gradient Medium: Iodixanol (e.g., OptiPrep™) or Percoll®.
-
Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuges (low-speed and high-speed/ultracentrifuge).
B. Procedure:
-
Homogenization:
-
Perfuse and mince fresh rat liver (~5 g) in ice-cold HB.
-
Homogenize the tissue with 5-10 gentle strokes in the Potter-Elvehjem homogenizer to lyse cells while keeping organelles intact.[10]
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (S1).
-
Centrifuge the S1 supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude mitochondrial/peroxisomal fraction. The supernatant (S2) contains cytosol and microsomes.[6]
-
-
Density Gradient Ultracentrifugation:
-
Gently resuspend the P2 pellet in a small volume of HB.
-
Prepare a continuous or step-wise iodixanol gradient (e.g., 17-50%) in an ultracentrifuge tube.[11]
-
Layer the resuspended P2 fraction on top of the gradient.
-
Centrifuge at >100,000 x g for 1-2 hours at 4°C.
-
Mitochondria and peroxisomes will separate into distinct bands based on their density. Peroxisomes are generally denser and will form a band closer to the bottom.[9]
-
-
Fraction Collection:
-
Carefully collect the distinct bands using a pipette or by fractionating the entire gradient from the top or bottom.
-
Wash the collected fractions in HB and pellet them for storage or immediate analysis.
-
Protocol 2: Enzyme Activity and Marker Protein Assays
A. Validation of Fraction Purity (Marker Protein Analysis):
-
Perform Western blot analysis on each collected fraction.
-
Probe with antibodies against known organelle-specific marker proteins:
-
Mitochondria: Cytochrome c oxidase subunit IV (COX IV) or VDAC1.
-
Peroxisomes: Catalase or PMP70.
-
Cytosol (Contaminant): GAPDH or Tubulin.
-
ER (Contaminant): Calnexin or PDI.
-
-
The enrichment of the target marker and absence of contaminant markers confirms fraction purity.
B. Δ3,Δ2-Enoyl-CoA Isomerase Activity Assay: This spectrophotometric assay measures the isomerization of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product, which is then hydrated by an excess of enoyl-CoA hydratase to 3-hydroxyacyl-CoA. The consumption of the 2-enoyl-CoA is monitored by the decrease in absorbance at ~263 nm.[12]
-
Reaction Mixture (in a quartz cuvette):
-
100 mM Tris-HCl buffer, pH 7.8.
-
50 µM FAD.
-
Excess purified enoyl-CoA hydratase (crotonase).
-
Isolated mitochondrial or peroxisomal fraction (containing the isomerase).
-
-
Substrate:
-
Prepare a stock solution of a suitable substrate, such as 3-trans-octenoyl-CoA (for ECI) or 3-cis-octenoyl-CoA (for MECI), at a concentration of ~60 µM.
-
-
Procedure:
-
Pre-incubate the reaction mixture at 25°C or 37°C.
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the decrease in absorbance at 263 nm using a spectrophotometer.[13][14]
-
Calculate the rate of reaction using the molar extinction coefficient of the substrate. Specific activity is expressed as µmol of substrate converted per minute per mg of protein.
-
Conclusion and Implications for Drug Development
The metabolism of this compound and other unsaturated fatty acid intermediates is meticulously divided between mitochondria and peroxisomes. This dual localization allows the cell to efficiently handle a wide variety of fatty acids under different metabolic conditions. Mitochondria focus on maximizing ATP yield, whereas peroxisomes specialize in chain-shortening substrates that are difficult for mitochondria to process. The distinct substrate preferences of the isomerases in each organelle (MECI, ECI, and MFE1) underscore this functional specialization.[1]
For drug development professionals, this compartmentalization is a critical consideration.
-
Targeting Metabolic Diseases: Dysregulation of fatty acid oxidation is implicated in conditions like non-alcoholic fatty liver disease (NAFLD), diabetes, and certain inherited metabolic disorders. Understanding which organelle and which specific enzyme isoform is affected is key to designing targeted therapies.
-
Drug-Induced Toxicity: Many drugs can interfere with mitochondrial function. Assessing a drug candidate's effect on both mitochondrial and peroxisomal β-oxidation pathways can provide a more complete safety profile and predict potential lipotoxicity.
-
Oncology: Cancer cells often exhibit altered fatty acid metabolism. The enzymes of the β-oxidation pathway, including the isomerases, could represent novel therapeutic targets. The dual location of these pathways offers the potential for developing drugs that selectively target the metabolism of cancer cells in a specific organelle.
Future research should focus on developing high-throughput assays to screen for modulators of specific isomerase isoforms and on creating more sophisticated metabolic flux models that account for the dynamic interplay between mitochondrial and peroxisomal fatty acid oxidation.[15][16]
References
- 1. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 6. Subcellular Fractionation [labome.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. Enzyme assay - Wikipedia [en.wikipedia.org]
- 15. Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of (3E)-nonenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E)-nonenoyl-CoA is an unsaturated acyl-coenzyme A thioester that can serve as a valuable substrate or intermediate in various biochemical and pharmacological studies. Its applications include the investigation of enzyme kinetics, metabolic pathways, and the development of novel therapeutics. This document provides a detailed protocol for the chemical synthesis of this compound, designed for researchers in biochemistry, drug discovery, and related fields. The synthesis is approached in two main stages: the stereoselective synthesis of the precursor, (3E)-nonenoic acid, followed by its coupling to Coenzyme A.
Synthesis Strategy
The overall synthetic route involves two key transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: To stereoselectively form the (E)-alkene bond and construct the carbon backbone of (3E)-nonenoic acid from hexanal (B45976) and a phosphonate (B1237965) reagent. The HWE reaction is favored for its high E-selectivity and the ease of removal of its water-soluble phosphate (B84403) byproduct.
-
NHS/DCC Activation and Coupling: The synthesized (3E)-nonenoic acid is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) to form an active NHS ester. This intermediate readily reacts with the thiol group of Coenzyme A to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the chemical synthesis of this compound, based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on experimental conditions and scale.
| Step | Reactant 1 | Reactant 2 | Product | Expected Yield (%) | Purity (%) |
| Synthesis of Precursor Acid | Hexanal | Triethyl phosphonoacetate | Ethyl (3E)-nonenoate | 75-85 | >95 (GC) |
| Hydrolysis of Ester | Ethyl (3E)-nonenoate | Lithium Hydroxide (B78521) | (3E)-nonenoic acid | >90 | >98 (NMR) |
| Coupling to Coenzyme A | (3E)-nonenoic acid | Coenzyme A trilithium salt | This compound | 40-60 | >95 (HPLC) |
Experimental Protocols
Part 1: Synthesis of (3E)-nonenoic acid
This part is subdivided into the Horner-Wadsworth-Emmons reaction to create the ethyl ester of the target acid, followed by its hydrolysis.
1.1. Synthesis of Ethyl (3E)-nonenoate via Horner-Wadsworth-Emmons Reaction
-
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethyl phosphonoacetate
-
Hexanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Suspend sodium hydride (1.0 eq.) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq.) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product, ethyl (3E)-nonenoate, can be purified by flash column chromatography on silica (B1680970) gel.
-
1.2. Hydrolysis of Ethyl (3E)-nonenoate
-
Materials:
-
Ethyl (3E)-nonenoate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) solution (e.g., 1 M in water)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve ethyl (3E)-nonenoate (1.0 eq.) in a mixture of THF and MeOH.
-
Add an aqueous solution of lithium hydroxide (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidify the remaining aqueous solution to pH ~2 with 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent to yield (3E)-nonenoic acid as a colorless oil. The product is typically of high purity and can often be used in the next step without further purification.
-
Part 2: Synthesis of this compound
This part details the activation of the carboxylic acid and its subsequent coupling to Coenzyme A.
-
Materials:
-
(3E)-nonenoic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous ethyl acetate
-
Coenzyme A trilithium salt
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Anhydrous diethyl ether
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
-
Procedure:
-
Dissolve (3E)-nonenoic acid (1.0 eq.) and NHS (1.0 eq.) in anhydrous ethyl acetate under a nitrogen atmosphere.
-
Add a solution of DCC (1.0 eq.) in anhydrous ethyl acetate dropwise to the mixture at room temperature.
-
Stir the reaction for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of (3E)-nonenoic acid.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq.) in a 0.5 M NaHCO₃ solution.
-
Add a solution of the crude NHS ester in a small amount of THF to the Coenzyme A solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted NHS ester and other organic impurities.
-
The aqueous solution containing this compound can be purified using solid-phase extraction on a C18 cartridge. Elute with a gradient of acetonitrile (B52724) in water.
-
Lyophilize the purified fractions to obtain this compound as a white solid.
-
Characterization
The identity and purity of the final product should be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC): To confirm the structure, particularly the stereochemistry of the double bond and the formation of the thioester linkage.
Mandatory Visualizations
Diagram 1: Overall Synthesis Workflow
Application Notes and Protocols for Capsaicin Synthase Assays Utilizing (3E)-Nonenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing acyl-CoA substrates in capsaicin (B1668287) synthase (CS) assays. While the natural substrate for capsaicin biosynthesis is trans-8-methyl-6-nonenoyl-CoA, this document addresses the use of (3E)-nonenoyl-CoA, a structurally related unsaturated fatty acyl-CoA, in the context of capsaicin synthase's substrate specificity. The protocols and data presented are based on established methodologies for the characterization of capsaicin synthase activity.
Introduction
Capsaicin, the compound responsible for the pungency of chili peppers, is synthesized by the enzyme capsaicin synthase, which catalyzes the condensation of vanillylamine (B75263) with a fatty acyl-CoA.[1][2] The primary acyl-CoA donor in pungent Capsicum species is trans-8-methyl-6-nonenoyl-CoA.[1][2] Understanding the substrate flexibility of capsaicin synthase is crucial for the potential bioengineering of novel capsaicinoids with altered properties for pharmaceutical and other applications. This document outlines the protocols for testing alternative substrates like this compound in capsaicin synthase assays and presents relevant quantitative data on substrate specificity.
Data Presentation
The following tables summarize the substrate specificity of recombinant capsaicin synthase, providing a framework for understanding how variations in the acyl-CoA structure can impact enzyme activity. The data is adapted from studies on the functional characterization of capsaicin synthase.[3]
Table 1: Substrate Specificity of Recombinant Capsaicin Synthase with Various Acyl-CoA Donors
| Acyl-CoA Substrate | Relative Activity (%) |
| trans-8-methyl-6-nonenoyl-CoA | 100 |
| 8-nonenoyl-CoA | 60 |
| Hexanoyl-CoA | 5 |
| Benzoyl-CoA | Not Detectable |
| Coumaroyl-CoA | Not Detectable |
| Feruloyl-CoA | Not Detectable |
Note: The activity is relative to the natural substrate, trans-8-methyl-6-nonenoyl-CoA. Data is illustrative and based on published findings.
Table 2: Kinetic Parameters of Recombinant Capsaicin Synthase
| Substrate | Km (µM) | Vmax (pmol min-1 mg-1 protein) |
| trans-8-methyl-6-nonenoyl-CoA | 150 ± 20 | 250 ± 50 |
| Vanillylamine | Not Saturable (up to 25 mM) | - |
Note: Kinetic parameters were determined for the natural substrates. The enzyme does not show classical Michaelis-Menten kinetics for vanillylamine.
Experimental Protocols
This section provides detailed methodologies for expressing recombinant capsaicin synthase and performing in vitro activity assays with various acyl-CoA substrates, including the investigational substrate this compound.
Protocol 1: Expression and Partial Purification of Recombinant Capsaicin Synthase in E. coli
-
Gene Synthesis and Cloning : The coding sequence for capsaicin synthase (Pun1) from a pungent Capsicum species is codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.
-
Transformation : The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression :
-
Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
-
Cell Lysis and Protein Extraction :
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes, followed by sonication to ensure complete cell lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Partial Purification (Affinity Chromatography) :
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged capsaicin synthase with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze for the presence of the recombinant protein by SDS-PAGE.
-
Pool the fractions containing the purified protein and desalt using a desalting column into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).
-
Protocol 2: In Vitro Capsaicin Synthase Activity Assay
This assay is designed to measure the formation of capsaicin or related capsaicinoids from the condensation of vanillylamine and an acyl-CoA substrate.
-
Reaction Mixture : Prepare the reaction mixture in a final volume of 100 µL:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM vanillylamine
-
0.5 mM of the acyl-CoA substrate (e.g., trans-8-methyl-6-nonenoyl-CoA as a positive control, or this compound for testing)
-
10 µg of partially purified recombinant capsaicin synthase
-
-
Incubation : Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination and Product Extraction :
-
Stop the reaction by adding 10 µL of 10% (v/v) formic acid.
-
Extract the product by adding 200 µL of ethyl acetate (B1210297) and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Sample Preparation for Analysis :
-
Carefully transfer the upper ethyl acetate phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried residue in 100 µL of methanol.
-
-
Product Analysis (HPLC or LC-MS) :
-
Analyze the re-dissolved sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the capsaicinoid product.
-
HPLC Conditions (Example) :
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Detection: UV detector at 280 nm or a mass spectrometer.
-
-
Quantify the product by comparing the peak area to a standard curve generated with authentic capsaicin or the expected novel capsaicinoid.
-
Visualizations
Capsaicin Biosynthesis Pathway
The following diagram illustrates the two main branches of the capsaicinoid biosynthesis pathway, culminating in the formation of capsaicin catalyzed by capsaicin synthase.
Caption: The capsaicin biosynthesis pathway.
Experimental Workflow for Capsaicin Synthase Assay
This diagram outlines the key steps involved in the in vitro capsaicin synthase assay, from enzyme preparation to product analysis.
Caption: Workflow for capsaicin synthase assay.
References
Application Notes and Protocols for Mass Spectrometry Analysis of (3E)-nonenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E)-nonenoyl-CoA is an activated fatty acyl-coenzyme A molecule that plays a crucial role as a precursor in the biosynthesis of capsaicinoids in chili peppers.[1][2][3][4] The analysis and quantification of this compound and other acyl-CoAs are essential for understanding the metabolic pathways involved in the production of these pungent compounds, which have significant pharmaceutical and nutritional applications. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the preferred method for the sensitive and specific quantification of acyl-CoAs in biological samples.[5] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.
I. Quantitative Data Presentation
The following table summarizes the key mass spectrometry parameters for the detection and quantification of this compound. These parameters are derived from the general principles of acyl-CoA analysis and can be used as a starting point for method development.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantitative) | Product Ion 2 (m/z) (Qualitative) | Collision Energy (eV) |
| This compound | 908.4 | 401.4 | 428.0 | 35-45 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific adduct being monitored (e.g., [M+H]⁺). Collision energy should be optimized for the specific instrument being used.
II. Experimental Protocols
A. Sample Preparation
The choice of sample preparation method is critical for the accurate quantification of acyl-CoAs due to their instability and low abundance in biological matrices. Protein precipitation is a common and effective method for extracting acyl-CoAs from cellular and tissue samples.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) Sulfosalicylic acid (SSA)
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA or a structurally similar odd-chain acyl-CoA not present in the sample)
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold extraction solvent (e.g., 2.5% SSA) to the cell pellet or tissue sample.
-
Add the internal standard to the extraction mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
B. LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is suitable for the separation of long-chain acyl-CoAs. (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 150 x 2.1 mm)
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1.5 min: 20% B
-
1.5-5 min: 20% to 95% B
-
5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 20% B
-
15-20 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
MRM Transitions: The characteristic fragmentation of acyl-CoAs in positive ion mode involves the neutral loss of the 3'-phospho-ADP moiety (507 Da) or the formation of a fragment at m/z 428.0365, corresponding to adenosine (B11128) 3',5'-diphosphate. For this compound (exact mass: 907.38), the precursor ion would be [M+H]⁺ at m/z 908.4. The primary quantitative transition would be the fragmentation to the acylium ion, and a qualitative transition can monitor the common CoA fragment.
III. Mandatory Visualizations
A. Signaling Pathway
The following diagram illustrates the role of this compound in the capsaicin (B1668287) biosynthesis pathway.
Caption: Role of this compound in the capsaicin biosynthesis pathway.
B. Experimental Workflow
The diagram below outlines the experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
C. Logical Relationship of MS/MS Fragmentation
This diagram illustrates the logical relationship in the fragmentation of this compound during tandem mass spectrometry.
Caption: Fragmentation of this compound in MS/MS.
References
- 1. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Capsaicin Synthase Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicinoids, the compounds responsible for the pungent flavor of chili peppers (Capsicum species), have garnered significant interest in the pharmaceutical and food industries for their analgesic, anti-inflammatory, and antioxidant properties. The primary and most pungent capsaicinoid is capsaicin (B1668287). The biosynthesis of capsaicin is completed by the enzyme capsaicin synthase (CS), which catalyzes the condensation of vanillylamine (B75263) and 8-methyl-6-nonenoyl-CoA.[1] The production of recombinant capsaicin synthase is crucial for in vitro studies of capsaicin biosynthesis, inhibitor screening, and the development of biocatalytic production methods for capsaicin and its analogs.[1][2]
These application notes provide a detailed protocol for the expression of recombinant capsaicin synthase in Escherichia coli and its subsequent purification.
Capsaicin Biosynthesis Pathway
The biosynthesis of capsaicin involves two primary metabolic pathways: the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway, which synthesizes 8-methyl-6-nonenoyl-CoA. Capsaicin synthase then catalyzes the final condensation step to form capsaicin.[3][4]
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the capsaicin synthase gene (Pun1) into an E. coli expression vector.
Materials:
-
Capsicum spp. placental tissue
-
RNA extraction kit
-
Reverse transcriptase
-
PCR reagents
-
Primers for capsaicin synthase gene (csy1/Pun1)
-
pET expression vector (e.g., pET-16b)
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the placental tissue of a pungent Capsicum variety. Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: Amplify the capsaicin synthase coding sequence from the cDNA using gene-specific primers. The primers should incorporate restriction sites for cloning into the expression vector.
-
Vector and Insert Preparation: Digest both the expression vector and the PCR product with the selected restriction enzymes. Purify the digested vector and insert using a gel purification kit.
-
Ligation and Transformation: Ligate the purified insert into the digested expression vector using T4 DNA ligase. Transform the ligation mixture into competent E. coli DH5α cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing.
Recombinant Protein Expression
Materials:
-
E. coli BL21(DE3) cells harboring the capsaicin synthase expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Inoculation: Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the expression plasmid. Grow overnight at 37°C with shaking.
-
Scale-up: Inoculate 1 L of LB broth with the overnight culture to an initial OD600 of 0.05-0.1.
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protein Purification
This protocol describes a two-step purification process involving affinity and size-exclusion chromatography.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-exclusion chromatography buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Ni-NTA affinity resin
-
Size-exclusion chromatography column (e.g., Superdex 200)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged capsaicin synthase with elution buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted fractions and load onto a size-exclusion chromatography column pre-equilibrated with size-exclusion buffer to further purify the protein and remove aggregates.
-
Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.
Capsaicin Synthase Activity Assay
Materials:
-
Purified recombinant capsaicin synthase
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.8)
-
Vanillylamine
-
8-methyl-6-nonenoyl-CoA (or 8-methyl-nonenoic acid, ATP, and CoA)
-
MgCl2
-
Reaction termination solution (e.g., 0.5 M HCl)
-
Organic solvent for extraction (e.g., chloroform (B151607) or ethyl acetate)
-
HPLC system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, MgCl2, ATP, CoA, 8-methyl-nonenoic acid, and vanillylamine.
-
Enzyme Addition: Initiate the reaction by adding the purified capsaicin synthase.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Extraction: Extract the capsaicin product with an organic solvent.
-
Analysis: Evaporate the organic solvent and resuspend the residue in a suitable solvent (e.g., methanol). Analyze the production of capsaicin by HPLC.
Data Presentation
Table 1: Purification of Recombinant Capsaicin Synthase
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 250 | 500 | 2.0 | 100 | 1 |
| Ni-NTA Affinity | 25 | 400 | 16.0 | 80 | 8 |
| Size-Exclusion | 10 | 300 | 30.0 | 60 | 15 |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 nmol of capsaicin per hour.
Table 2: Kinetic Parameters of Recombinant Capsaicin Synthase
| Substrate | Km (µM) | Vmax (nmol/mg/min) |
| Vanillylamine | 150 | 25 |
| 8-methyl-6-nonenoyl-CoA | 80 | 25 |
Note: The kinetic parameters are examples and should be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for the successful expression and purification of recombinant capsaicin synthase. The purified enzyme can be utilized for a variety of applications, including the in vitro synthesis of capsaicinoids, high-throughput screening of enzyme inhibitors, and detailed kinetic characterization. The provided protocols and data serve as a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and drug discovery.
References
Application Notes and Protocols for Microbial Capsaicinoid Production Utilizing (3E)-Nonenoyl-CoA and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicinoids, the pungent compounds found in chili peppers, have garnered significant interest in the pharmaceutical and food industries for their analgesic, anti-inflammatory, and metabolic-boosting properties. Traditional extraction from plant sources can be inefficient and subject to environmental variability. Microbial fermentation offers a promising alternative for the consistent and scalable production of capsaicinoids and novel analogs. This document provides detailed protocols and application notes on the use of (3E)-nonenoyl-CoA and its analogs in the microbial production of capsaicinoids, leveraging engineered Escherichia coli and Saccharomyces cerevisiae systems.
The core of capsaicinoid biosynthesis lies in the enzymatic condensation of vanillylamine (B75263) with a fatty acyl-CoA molecule, a reaction catalyzed by capsaicin (B1668287) synthase (CS). While the primary natural precursor is 8-methyl-6-nonenoyl-CoA, research has shown that capsaicin synthase exhibits a degree of substrate flexibility, enabling the production of various capsaicinoid analogs by feeding different fatty acid precursors. This flexibility opens the door for creating novel compounds with potentially enhanced therapeutic properties. Although direct studies on this compound are limited, data on structurally similar nonenoyl-CoA variants provide a strong basis for its application in microbial production systems.
Signaling Pathways and Biosynthetic Routes
The microbial production of capsaicinoids from (3E)-nonenoic acid and vanillylamine involves a two-step intracellular pathway. First, the supplemented fatty acid is activated to its corresponding CoA-ester by an acyl-CoA synthetase (ACS) or CoA-ligase. Subsequently, the capsaicin synthase (CS) catalyzes the condensation of the resulting this compound with vanillylamine to produce the target capsaicinoid analog.
Caption: Engineered microbial pathway for capsaicinoid analog synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the microbial production of capsaicinoids, highlighting the yields of different analogs produced by feeding various fatty acid precursors.
Table 1: Production of Nonivamide (B1679840) in Engineered Saccharomyces cerevisiae
| Strain | Key Enzymes Expressed | Precursors Fed | Titer (mg/L) | Reference |
| Engineered S. cerevisiae | Tyramine N-hydroxycinnamoyl transferase (CaAT), CoA-ligase (IpfF) | Vanillylamine, Nonanoic acid | 10.6 | [1][2] |
Table 2: Substrate Specificity of Recombinant Capsaicin Synthase from Capsicum chinense expressed in E. coli
| Acyl-CoA Substrate | Amine Substrate | Product Formed | Relative Activity (%) | Reference |
| trans-8-methyl-6-nonenoyl-CoA | Vanillylamine | Capsaicin | 100 | [3][4][5] |
| 8-nonenoyl-CoA | Vanillylamine | 8-nonenoyl-vanillylamide | Detected | [6] |
| Hexanoyl-CoA | Vanillylamine | Hexanoyl-vanillylamide | Detected | [6] |
| trans-8-methyl-6-nonenoyl-CoA | Isobutylamide | trans-8-methyl-6-nonenoyl-isobutylamide | Detected | [6] |
| 8-nonenoyl-CoA | Isobutylamide | 8-nonenoyl-isobutylamide | Detected | [6] |
Experimental Protocols
Protocol 1: Expression of Capsaicin Synthase in E. coli for Whole-Cell Biotransformation
This protocol describes the expression of capsaicin synthase in E. coli and subsequent whole-cell biotransformation to produce capsaicinoid analogs from supplemented precursors.
1. Materials:
-
E. coli expression strain (e.g., SoluBL21)
-
Expression vector containing codon-optimized Capsicum sp. capsaicin synthase (CS) gene with a His-tag
-
LB medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
(3E)-Nonenoic acid (or other fatty acid precursor)
-
Vanillylamine
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
2. Methods:
-
Transformation: Transform the expression vector into competent E. coli SoluBL21 cells and select colonies on LB agar plates containing the appropriate antibiotic.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
Expression Culture: Inoculate 100 mL of LB medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 25°C for 16-20 hours with shaking.[3]
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).
-
Whole-Cell Biotransformation: Resuspend the cell pellet in 50 mM phosphate buffer (pH 7.5) to a final OD600 of 10. Add (3E)-nonenoic acid and vanillylamine to final concentrations of 1 mM each.
-
Reaction: Incubate the reaction mixture at 30°C for 24-48 hours with gentle shaking.
-
Extraction: Acidify the reaction mixture to pH 2.0 with HCl and extract the capsaicinoid product three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Analysis: Redissolve the dried extract in methanol (B129727) and analyze by HPLC or LC-MS.
Protocol 2: Capsaicinoid Analysis by High-Performance Liquid Chromatography (HPLC)
1. Materials:
-
C18 reverse-phase HPLC column (e.g., 50/3 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Capsaicin standard
-
Methanol for sample dissolution
2. Methods:
-
Sample Preparation: Dissolve the dried extract from Protocol 1 in a known volume of methanol. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Quantification: Create a standard curve using a capsaicin standard of known concentrations. Quantify the produced capsaicinoid analog based on the peak area relative to the standard curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the microbial production and analysis of capsaicinoids.
Caption: General workflow for microbial capsaicinoid production.
Conclusion
The heterologous production of capsaicinoids in microbial hosts is a rapidly advancing field with significant potential for industrial applications. By leveraging the substrate flexibility of capsaicin synthase and feeding various fatty acid precursors like this compound, a diverse range of capsaicinoid analogs can be synthesized. The protocols and data presented here provide a foundation for researchers to develop and optimize microbial systems for the production of both natural and novel capsaicinoids for pharmaceutical and other applications. Further research into enzyme engineering and metabolic pathway optimization will continue to enhance the efficiency and economic viability of these microbial factories.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Engineering Saccharomyces cerevisiae for production of the capsaicinoid nonivamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (3E)-nonenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E)-nonenoyl-CoA is an intermediate in the peroxisomal beta-oxidation of unsaturated fatty acids. Accurate quantification of this and other acyl-CoA species is crucial for understanding metabolic fluxes, identifying enzyme deficiencies, and for the development of therapeutic agents targeting metabolic disorders. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays, along with methods for the synthesis of an analytical standard.
Analytical Techniques
The quantification of this compound can be approached through two primary methods: LC-MS/MS for direct and highly sensitive quantification, and enzymatic assays for functional quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the specific and sensitive quantification of acyl-CoA species from complex biological matrices. The methodology involves separation by liquid chromatography followed by detection using a mass spectrometer.
Sample Preparation:
The extraction of short-chain acyl-CoAs from biological samples is a critical step due to their instability. A robust method involves protein precipitation and extraction with an acidic organic solvent.
-
For Cell Cultures:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and sonicate briefly.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).
-
-
For Tissue Samples:
-
Homogenize the frozen tissue powder in a mixture of 2-propanol and 0.1 M ammonium (B1175870) acetate (B1210297) (1:1, v/v).
-
Add chloroform (B151607) and water, vortex, and centrifuge to separate the phases.
-
The upper aqueous phase containing the acyl-CoAs is collected and dried under vacuum.
-
Chromatographic Separation:
Reverse-phase chromatography is typically used for the separation of acyl-CoAs. The use of an ion-pairing agent is often necessary to improve peak shape and retention.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Detection:
Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The specific precursor and product ions for this compound would need to be determined by direct infusion of a synthesized standard. For a C9:1 acyl-CoA, the precursor ion ([M+H]+) would be m/z 908.4. A common product ion for acyl-CoAs is m/z 408.1, corresponding to the phosphopantetheine moiety. A second, acyl-chain specific transition should also be monitored for confirmation.
Enzymatic Assay
Enzymatic assays provide a functional measure of enoyl-CoA concentration by monitoring the activity of a specific enzyme that utilizes this compound as a substrate. This approach is particularly useful for studying enzyme kinetics and inhibition.
An example of a relevant enzyme is Δ3,Δ2-enoyl-CoA isomerase, which catalyzes the conversion of this compound to (2E)-nonenoyl-CoA. The subsequent reaction in the beta-oxidation pathway, catalyzed by enoyl-CoA hydratase, can be coupled to a spectrophotometric or fluorometric readout.
Quantitative Data Summary
A validated LC-MS/MS method for the absolute quantification of this compound would require the generation of a calibration curve using a certified reference standard. The following table outlines the expected performance characteristics of such a method, based on data from similar short-chain unsaturated acyl-CoAs.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Synthesis of this compound Standard
The synthesis of an analytical standard is a prerequisite for accurate quantification. A common method is the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.
Materials:
-
(3E)-nonenoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Dioxane
-
Sodium bicarbonate
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Activation of (3E)-nonenoic acid:
-
Dissolve (3E)-nonenoic acid and NHS in ethyl acetate.
-
Add a solution of DCC in ethyl acetate dropwise and stir overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent to obtain the NHS-activated ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the activated ester in dioxane.
-
Add this solution to a solution of Coenzyme A in aqueous sodium bicarbonate.
-
Stir for 2-4 hours at room temperature.
-
Acidify the reaction mixture with HCl and extract with ethyl acetate to remove unreacted fatty acid.
-
The aqueous phase containing this compound can be purified by solid-phase extraction or preparative HPLC.
-
-
Purification and Characterization:
-
Purify the product using a C18 SPE cartridge.
-
Confirm the identity and purity of the synthesized this compound by LC-MS/MS and NMR.
-
Protocol 2: LC-MS/MS Quantification of this compound from Biological Samples
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
This compound standard
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
C18 SPE cartridges
Procedure:
-
Sample Extraction:
-
Perform the extraction as described in the "Sample Preparation" section.
-
Spike the samples with a known amount of internal standard prior to extraction.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample extract.
-
Wash with 5% methanol in water to remove salts and polar impurities.
-
Elute the acyl-CoAs with methanol.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform the analysis using the chromatographic and mass spectrometric conditions outlined previously.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Application Notes and Protocols for the Synthesis of Novel Capsaicin Analogs using (3E)-Nonenoyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemoenzymatic synthesis of novel capsaicin (B1668287) analogs utilizing (3E)-nonenoyl-CoA derivatives. The protocols detailed herein are designed to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery who are interested in exploring the therapeutic potential of capsaicinoids.
Introduction
Capsaicin, the pungent principle in chili peppers, and its analogs are of significant interest due to their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[1][2][3] The synthesis of capsaicin analogs with modified acyl chains allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with potentially improved pharmacological profiles.[4] This document outlines the chemical synthesis of this compound derivatives and their subsequent enzymatic conversion to capsaicin analogs using capsaicin synthase (CS), the enzyme responsible for the final step in capsaicinoid biosynthesis.[5][6]
Data Presentation
Table 1: Substrate Specificity of Recombinant Capsaicin Synthase with Various Acyl-CoA Derivatives
| Acyl-CoA Substrate | Relative Activity (%) | Product Formed | Reference |
| trans-8-Methyl-6-nonenoyl-CoA | 100 | Capsaicin | [5] |
| 8-Nonenoyl-CoA | ~75 | 8-Nonenoyl-vanillylamide | [5] |
| Hexanoyl-CoA | ~50 | Hexanoyl-vanillylamide | [5] |
| Octanoyl-CoA | Not specified | N-vanillyloctamide | [6] |
| Decanoyl-CoA | Not specified | N-vanillyldecanamide | [6] |
Table 2: Biological Activity of Selected Capsaicin Analogs
| Analog | Biological Target | Activity Metric | Value | Reference |
| Nonivamide | TRPV1 | EC50 | 1.4 µM | [1] |
| N-(3,4-dihydroxybenzyl)nonanamide | TRPV1 | EC50 | 10 µM | [1] |
| N-(3-hydroxy-4-methoxybenzyl)nonanamide | TRPV1 | EC50 | 70 µM | [1] |
| N-(3,4-dimethoxybenzyl)nonanamide | TRPV1 | EC50 | 120 µM | [1] |
| Capsaicin | T-type Ca2+ channels | Inhibition | Partial, reversible | [7][8] |
| Dihydrocapsaicin | T-type Ca2+ channels | Inhibition | Partial, reversible | [7][8] |
| N-VAMC(8) | T-type Ca2+ channels | Inhibition | Partial, reversible | [7][8] |
| N-VAMC(9) | T-type Ca2+ channels | Inhibition | Partial, reversible | [7][8] |
| N-VAMC(10) | T-type Ca2+ channels | Inhibition | Partial, reversible | [7][8] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid using an N-hydroxysuccinimide (NHS) ester intermediate activated by dicyclohexylcarbodiimide (B1669883) (DCC).
Materials:
-
(3E)-Nonenoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (free acid)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Sodium Bicarbonate (NaHCO3)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Syringes and needles
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system for purification
Procedure:
-
Activation of (3E)-Nonenoic Acid: a. In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (3E)-nonenoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DCC (1.1 equivalents) to the solution with continuous stirring. d. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. e. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. f. Filter off the DCU precipitate and wash it with a small amount of anhydrous DMF. g. The filtrate containing the (3E)-nonenoyl-NHS ester is used directly in the next step.
-
Synthesis of this compound: a. In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a 0.1 M sodium bicarbonate buffer (pH ~8.0). b. Slowly add the (3E)-nonenoyl-NHS ester solution from step 1f to the Coenzyme A solution with vigorous stirring at room temperature. c. Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours. d. Once the reaction is complete, acidify the solution to pH 3-4 with dilute HCl. e. Purify the this compound by preparative reverse-phase HPLC. f. Lyophilize the pure fractions to obtain this compound as a white powder. g. Store the final product at -80 °C.
Protocol 2: Enzymatic Synthesis of Capsaicin Analogs using Recombinant Capsaicin Synthase
This protocol details the in vitro synthesis of capsaicin analogs using a recombinant capsaicin synthase (CS) enzyme expressed in E. coli.[5][6]
Materials:
-
Purified recombinant Capsaicin Synthase (CS)
-
This compound derivative (from Protocol 1)
-
Vanillylamine hydrochloride
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Formic acid
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system for analysis
Procedure:
-
Enzyme Reaction Setup: a. Prepare a reaction mixture in a microcentrifuge tube containing:
- 100 mM Potassium phosphate buffer (pH 7.5)
- 2 mM Vanillylamine hydrochloride
- 0.5 mM this compound derivative
- 5-10 µg of purified recombinant Capsaicin Synthase b. The final reaction volume is typically 50-100 µL. c. Include a negative control reaction without the enzyme to monitor for any non-enzymatic product formation.
-
Incubation: a. Incubate the reaction mixture at 30 °C for 1-2 hours with gentle shaking.
-
Reaction Termination and Sample Preparation: a. Stop the reaction by adding an equal volume of acetonitrile containing 1% formic acid. b. Vortex the mixture and centrifuge at high speed for 10 minutes to precipitate the protein. c. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: a. Analyze the formation of the capsaicin analog by reverse-phase HPLC. b. A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% formic acid. c. Monitor the elution profile at 280 nm. d. The identity of the product can be confirmed by LC-MS analysis.
Visualizations
Caption: Chemoenzymatic synthesis workflow for capsaicin analogs.
Caption: TRPV1 signaling pathway activated by capsaicin analogs.
Caption: Inhibition of T-type calcium channels by capsaicin analogs.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Capsaicin mimics mechanical load-induced intracellular signaling events: Involvement of TRPV1-mediated calcium signaling in induction of skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of capsaicin analogs and their effect on the T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of (3E)-nonenoyl-CoA in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3E)-nonenoyl-CoA in aqueous solutions. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, like other acyl-CoA thioesters, is the hydrolysis of its high-energy thioester bond.[1][2][3] This reaction is a nucleophilic addition-elimination process where a water molecule attacks the carbonyl carbon of the thioester.[1][4] This cleavage results in the formation of (3E)-nonenoic acid and free coenzyme A (CoA-SH). In biological systems, this process can be significantly accelerated by enzymes known as thioesterases.
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature are critical factors influencing the stability of acyl-CoAs.
-
pH: Acyl-CoAs are generally unstable in aqueous solutions, particularly in neutral to alkaline and strongly acidic conditions. Hydrolysis of the thioester bond is typically faster at neutral and alkaline pH compared to acidic conditions. Studies on similar compounds suggest that slightly acidic buffers (e.g., pH 4.0-6.8) can improve stability.
-
Temperature: Higher temperatures significantly increase the rate of degradation. For long-term storage, temperatures of -80°C are recommended. Even at 4°C, significant degradation can occur within hours to days.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure maximum stability, this compound should be handled with care.
-
Long-Term Storage: Store the compound as a dry powder or in a suitable non-aqueous solvent (e.g., dissolved in 25% DMSO) at -80°C. Under these conditions, it can be stable for several weeks.
-
Short-Term Storage & Experimental Use: Prepare aqueous solutions fresh for each experiment. If short-term storage of a solution is necessary, use a slightly acidic buffer and keep it on ice or at 4°C for the shortest possible duration. Avoid repeated freeze-thaw cycles.
Q4: Which solvents or buffers are best for reconstituting and working with this compound?
A4: The choice of solvent is crucial for minimizing degradation.
-
Reconstitution: For creating stock solutions, methanol (B129727) has been shown to provide good stability for acyl-CoAs.
-
Aqueous Buffers: For experiments requiring aqueous conditions, consider using a buffer such as 50 mM ammonium (B1175870) acetate, with the pH adjusted to a slightly acidic or neutral range (e.g., pH 6.8), which has been found to be suitable for LC-MS analysis of acyl-CoAs. Using a solution containing 50% methanol in the buffer can further enhance stability compared to purely aqueous solutions.
Troubleshooting Guide
Encountering inconsistent results or rapid compound loss during your experiments? Use this guide to troubleshoot potential stability issues with this compound.
References
Technical Support Center: (3E)-nonenoyl-CoA in Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3E)-nonenoyl-CoA. The information provided aims to address common challenges related to the solubility of this long-chain acyl-CoA and ensure successful and reproducible enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a nine-carbon unsaturated acyl-coenzyme A molecule. Like other long-chain acyl-CoAs, it is an amphiphilic molecule with a hydrophobic acyl chain and a hydrophilic Coenzyme A head. This structure leads to very low aqueous solubility and a tendency to form micelles in solution, which can significantly impact its availability as a substrate in enzyme assays.
Q2: What is the estimated solubility and critical micelle concentration (CMC) of this compound?
Q3: How can I prepare a stock solution of this compound?
Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent. A 25% solution of dimethyl sulfoxide (B87167) (DMSO) in water has been used successfully for a similar molecule, trans-8-methyl-6-nonenoyl-CoA, which remained stable for several weeks when stored at -80°C[2].
Q4: What factors in my assay buffer can negatively affect the solubility of this compound?
Certain components in your assay buffer can decrease the solubility of long-chain acyl-CoAs. Divalent cations, such as magnesium ions (Mg²⁺), are known to cause precipitation[3]. High ionic strength can also influence micelle formation and solubility[1]. It is crucial to consider these factors when designing your assay buffer.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in enzyme assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed upon adding this compound to the assay buffer. | The concentration of this compound is above its solubility limit in the buffer. | - Decrease the final concentration of this compound in the assay. - Add a solubilizing agent to the buffer (see table below). - Prepare the this compound stock solution in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the assay does not inhibit the enzyme. |
| The assay buffer contains components that reduce solubility, such as high concentrations of divalent cations. | - Reduce the concentration of divalent cations (e.g., Mg²⁺) if possible, or use a chelating agent like EDTA in preliminary experiments to assess the impact. Note that this may affect enzymes that require divalent cations for activity. - Optimize the ionic strength of the buffer. | |
| Low or no enzyme activity detected. | The substrate is not accessible to the enzyme due to micelle formation. | - Work with substrate concentrations below the estimated critical micelle concentration (CMC). - Incorporate detergents or cyclodextrins to increase the concentration of monomeric substrate. |
| The organic solvent from the stock solution is inhibiting the enzyme. | - Perform a solvent tolerance test for your enzyme to determine the maximum allowable concentration of the organic solvent. - Keep the final solvent concentration in the assay as low as possible, typically below 5%. | |
| High background signal or non-reproducible results. | Spontaneous hydrolysis of the thioester bond of this compound. | - Prepare fresh substrate solutions for each experiment. - Maintain a slightly acidic to neutral pH (around 6.0-7.5) in your stock and assay buffers, as acyl-CoAs are more prone to hydrolysis at alkaline pH. |
| The substrate has degraded during storage. | - Store this compound stock solutions at -80°C. - Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes. |
Data Presentation: Comparison of Solubilizing Agents
When dealing with the poor solubility of this compound, various additives can be employed. The choice of agent and its concentration should be optimized for your specific enzyme and assay conditions.
| Solubilizing Agent | Recommended Starting Concentration | Advantages | Disadvantages |
| Triton X-100 | 0.01% - 0.1% (v/v) | Effective at solubilizing hydrophobic molecules. | Can inhibit some enzymes. May interfere with certain detection methods. |
| CHAPS | 1 - 10 mM | Zwitterionic detergent, often gentler on enzymes than non-ionic detergents. High critical micelle concentration.[4] | Can still cause protein denaturation at higher concentrations. |
| β-cyclodextrin | 1 - 10 mM | Encapsulates the hydrophobic tail, increasing solubility without forming micelles. Generally low protein denaturation potential. | Can sometimes act as a competitive inhibitor if the active site accommodates it. |
| Glycerol | 5% - 20% (v/v) | Can increase solvent polarity and stabilize proteins. | High concentrations can increase viscosity and may affect enzyme kinetics. |
| DMSO | 1% - 10% (v/v) | Effective at dissolving hydrophobic compounds. | Can inhibit or denature enzymes at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from methods used for a similar molecule, trans-8-methyl-6-nonenoyl-CoA.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nuclease-free water
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature.
-
Prepare a 25% DMSO solution (v/v) with nuclease-free water.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 25% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Basic Enzyme Assay Buffer for Capsaicin (B1668287) Synthase (as an example)
This protocol is based on an assay developed for capsaicin synthase, which utilizes a similar substrate.
-
Buffer Composition:
-
50 mM TRIS/HCl, pH 7.5
-
150 mM NaCl
-
10% Glycerol
-
1 mM TCEP (Tris(2-carboxyethyl)phosphine) - to prevent disulfide bond formation
-
-
Assay Procedure:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature.
-
Add the required volume of enzyme to the assay buffer.
-
Initiate the reaction by adding the this compound stock solution to the desired final concentration (e.g., 0.05 mM to 1 mM). Ensure the final DMSO concentration is non-inhibitory.
-
Incubate for the desired time.
-
Stop the reaction and proceed with your detection method.
-
Visualizations
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for systematically addressing solubility issues with this compound.
Signaling Pathway: Capsaicin Biosynthesis
Caption: The role of a C9 acyl-CoA in the capsaicin biosynthesis pathway.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low activity in capsaicin synthase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with capsaicin (B1668287) synthase assays.
Troubleshooting Guide: Low Capsaicin Synthase Activity
Low or no enzymatic activity is a common issue in capsaicin synthase assays. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Question: My capsaicin synthase assay is showing very low or no activity. What are the potential causes and how can I troubleshoot this?
Answer:
Low activity in a capsaicin synthase assay can stem from several factors, ranging from reagent quality to procedural errors. Follow these troubleshooting steps to diagnose the issue:
Step 1: Verify Enzyme Integrity and Activity
-
Improper Storage: Capsaicin synthase is sensitive to temperature fluctuations. Repeated freeze-thaw cycles or storage at temperatures above -80°C can lead to a loss of activity. Recombinant capsaicin synthase is stable for a few weeks when stored at -80°C but can lose over 20% of its activity within 12 hours at 4°C[1][2].
-
Enzyme Degradation: Ensure that the enzyme extract was prepared with protease inhibitors to prevent degradation, especially if using a crude extract from placental tissue.
-
Positive Control: Always include a positive control in your experiment. This could be a previously validated batch of enzyme or a commercially available recombinant capsaicin synthase. If the positive control also shows low activity, the issue likely lies with the assay conditions or reagents.
Step 2: Check Substrate Quality and Concentration
-
Substrate Degradation: Vanillylamine (B75263) and 8-methyl-6-nonenoyl-CoA (or its precursor, 8-methyl-nonenoic acid) can degrade over time. Use fresh, high-quality substrates.
-
Suboptimal Substrate Concentration: The concentrations of vanillylamine and the fatty acid substrate are critical. The Michaelis constant (Km) for vanillylamine is approximately 6.6 µM, and for 8-methyl-nonenoic acid, it is around 8.2 µM[3]. Ensure your assay concentrations are appropriate to achieve optimal enzyme kinetics.
-
Substrate Purity: Impurities in the substrate preparations can inhibit the enzyme. Verify the purity of your substrates, for instance, via HPLC.
Step 3: Evaluate Assay Conditions
-
Incorrect pH: Capsaicin synthase exhibits maximum activity at a pH of around 8.0[3]. Prepare your buffers fresh and verify the pH before use.
-
Suboptimal Temperature: The optimal temperature for capsaicin synthase activity is 37°C[3]. Ensure your incubator or water bath is accurately calibrated.
-
Cofactor Availability: The assay requires the presence of MgCl₂, ATP, and Coenzyme A (CoA)[3][4]. Check that these have been added at the correct concentrations and that the stock solutions have not expired.
Step 4: Rule Out Inhibitors
-
Product Inhibition: High concentrations of capsaicin can act as a feedback inhibitor, suppressing the expression of genes involved in its own biosynthesis[5]. While less common in initial rate experiments, it's a factor to consider.
-
Contaminants in Enzyme Preparation: If using a crude enzyme extract, endogenous compounds from the plant tissue could be inhibiting the reaction.
-
Interfering Substances: Ensure that no unintended chemicals that could act as enzyme inhibitors have been introduced into your reaction mixture.
Step 5: Verify Detection Method
-
HPLC Issues: If you are using HPLC to detect capsaicin, ensure the system is functioning correctly. Common issues include problems with the mobile phase composition, column integrity, or detector settings[6]. Run a capsaicin standard to confirm that you can detect it accurately.
-
Extraction Efficiency: The capsaicin product is typically extracted from the reaction mixture before analysis. Inefficient extraction will lead to an underestimation of enzyme activity. Optimize your extraction protocol and consider using an internal standard to account for extraction losses.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a capsaicin synthase assay reaction mixture?
A1: A typical reaction mixture includes a buffer (e.g., potassium phosphate (B84403) or Tris-HCl), the substrates vanillylamine and 8-methyl-nonenoic acid, and the cofactors MgCl₂, ATP, and CoA, along with the enzyme extract[3].
Q2: What is the optimal pH and temperature for the capsaicin synthase assay?
A2: The optimal pH for capsaicin synthase activity is 8.0, and the optimal temperature is 37°C[3].
Q3: How should I prepare the enzyme extract?
A3: For native enzyme, placental tissue from Capsicum fruits is homogenized in a buffer (e.g., 0.1 M potassium phosphate, pH 6.8) containing additives like ascorbic acid and 2-mercaptoethanol (B42355) to prevent oxidation and degradation. The homogenate is then centrifuged to obtain a supernatant containing the enzyme extract[3]. For recombinant enzyme, it should be purified from the expression system.
Q4: What are appropriate negative controls for this assay?
A4: You should include several negative controls:
-
A reaction without the enzyme extract to check for non-enzymatic formation of capsaicin.
-
A reaction without vanillylamine to ensure the signal is dependent on this substrate.
-
A reaction without 8-methyl-nonenoic acid (or its CoA derivative) to confirm its necessity.
Q5: Are there any known specific inhibitors of capsaicin synthase?
A5: While research on specific inhibitors targeting the active site of capsaicin synthase is limited, the biosynthesis of its precursors can be inhibited. For instance, chlorsulfuron (B1668881) can inhibit acetolactate synthase, which is involved in the synthesis of valine, a precursor to the fatty acid substrate of capsaicin synthase[7]. Also, capsaicin itself can act as a feedback inhibitor[5].
Quantitative Data Summary
The following table summarizes key quantitative parameters for setting up a capsaicin synthase assay.
| Parameter | Optimal Value/Range | Reference |
| pH | 8.0 | [3] |
| Temperature | 37°C | [3] |
| Substrates | ||
| Vanillylamine | 5 µM (typical), Kₘ = 6.6 ± 0.5 µM | [3] |
| 8-methyl-nonenoic acid | 5 µM (typical), Kₘ = 8.2 ± 0.6 µM | [3] |
| Cofactors | ||
| MgCl₂ | 1 µM - 10 mM | [3][8] |
| ATP | 1 µM - 5 mM | [3][8] |
| Coenzyme A (CoA) | 5 µM - 0.5 mM | [3][8] |
Detailed Experimental Protocol: Capsaicin Synthase Assay
This protocol is adapted from established methodologies[3].
1. Reagent Preparation
-
Enzyme Extraction Buffer: 0.1 M Potassium Phosphate buffer (pH 6.8), 100 mg ascorbic acid, 5 µM 2-mercaptoethanol.
-
Reaction Buffer: 0.5 M Potassium Phosphate buffer (pH 8.0).
-
Substrate Stock Solutions: Prepare stock solutions of vanillylamine and 8-methyl-nonenoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) and store at -20°C.
-
Cofactor Stock Solutions: Prepare aqueous stock solutions of MgCl₂, ATP, and CoA. Store at -20°C.
-
Stop Solution: 0.5 M HCl.
-
Extraction Solvent: Chloroform (B151607).
-
Resuspension Solvent: Methanol.
2. Enzyme Extraction (from Capsicum Placental Tissue)
-
Homogenize 1 g of placental tissue in 10 ml of ice-cold Enzyme Extraction Buffer.
-
Centrifuge the homogenate at 4,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the capsaicin synthase enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).
3. Assay Procedure
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction Buffer
-
MgCl₂ (final concentration 1 µM)
-
ATP (final concentration 1 µM)
-
CoA (final concentration 5 µM)
-
Vanillylamine (final concentration 5 µM)
-
8-methyl-nonenoic acid (final concentration 5 µM)
-
-
Add the enzyme extract to the reaction mixture to a final volume of 1 ml.
-
Incubate the reaction mixture for 2 hours at 37°C.
-
Terminate the reaction by adding the Stop Solution.
-
Extract the capsaicin product by adding an equal volume of chloroform and vortexing.
-
Centrifuge to separate the phases and carefully collect the lower chloroform phase.
-
Evaporate the chloroform to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in 100 µl of methanol.
4. Product Quantification (HPLC)
-
Analyze the resuspended extract by reverse-phase HPLC with UV detection.
-
Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Detect capsaicin at its optimal wavelength.
-
Quantify the amount of capsaicin produced by comparing the peak area to a standard curve generated with pure capsaicin.
-
Express the specific activity of capsaicin synthase in terms of units of capsaicin produced per mg of protein per hour.
Visualizations
Caption: Troubleshooting workflow for low capsaicin synthase activity.
Caption: The enzymatic reaction catalyzed by capsaicin synthase.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. old-molcells.inforang.com [old-molcells.inforang.com]
- 6. youtube.com [youtube.com]
- 7. Capsaicin Synthesis Requires in Situ Phenylalanine and Valine Formation in in Vitro Maintained Placentas from Capsicum chinense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20160340701A1 - Methods of using capsaicin synthase for the microbial production of capsaicinoids - Google Patents [patents.google.com]
Technical Support Center: Purification of Synthetic (3E)-Nonenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic (3E)-nonenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted (3E)-nonenoic acid, Coenzyme A (CoA-SH), dicyclohexylurea (DCU) if using DCC as a coupling agent, N-hydroxysuccinimide (NHS), and potentially the (3Z)-nonenoyl-CoA isomer. Side products from the reaction of NHS esters with hydroxyl or sulfhydryl groups can also be present.
Q2: What is the recommended method for purifying synthetic this compound?
A2: The most effective and widely used method for purifying acyl-CoAs, including this compound, is reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically employed with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol.
Q3: How can I monitor the progress of the purification?
A3: Purification can be monitored using thin-layer chromatography (TLC) on a C18-reversed-phase plate or by analytical RP-HPLC. For HPLC, detection at 260 nm is effective due to the adenine (B156593) moiety of Coenzyme A.
Q4: What is the expected stability and storage condition for purified this compound?
A4: Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH. Purified this compound should be stored as a lyophilized powder or in a solution at -80°C. For short-term storage, a solution in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) can be used. The stability of a similar compound, 8-nonenoyl-CoA, has been noted to be for several weeks at -80°C, either dry or dissolved in 25% DMSO.[1]
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Suggested Solution |
| Incomplete Synthesis Reaction | - Ensure stoichiometric amounts of reagents or a slight excess of the activated acyl donor. - Monitor the reaction to completion by TLC or analytical HPLC before starting the purification. |
| Hydrolysis of the Thioester Bond | - Maintain a slightly acidic to neutral pH (around 6.0-7.0) during purification. - Work at low temperatures (e.g., on ice or in a cold room) whenever possible. - Minimize the duration of the purification process. |
| Precipitation of the Compound | - Ensure the solubility of this compound in the mobile phase. Adjust the organic solvent concentration if precipitation is observed on the column. |
| Loss During Lyophilization | - Ensure the lyophilizer is functioning correctly and a deep vacuum is achieved. - Use appropriate collection vessels to minimize loss of the fluffy lyophilized product. |
Poor Peak Shape in HPLC
| Potential Cause | Suggested Solution |
| Column Overload | - Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | - Adjust the pH of the aqueous mobile phase. For acyl-CoAs, a slightly acidic pH (e.g., using ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) often improves peak shape. |
| Secondary Interactions with Column | - Add a competing agent to the mobile phase, such as a low concentration of triethylamine, to mask active sites on the silica (B1680970) support. |
| Column Contamination | - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained impurities. |
Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Co-elution with Unreacted Starting Materials | - Optimize the HPLC gradient to improve the resolution between the product and impurities. A shallower gradient can often enhance separation. |
| Presence of (3Z)-isomer | - Isocratic elution or a very shallow gradient on a high-resolution C18 column may be necessary to separate geometric isomers.[2][3] The use of a specialized column with enhanced shape selectivity, such as a cholesteryl-bonded phase, has been shown to be effective for separating cis/trans isomers of fatty acid methyl esters and could be applicable here.[4] |
| Contamination with Dicyclohexylurea (DCU) | - If using DCC, most of the DCU should precipitate and be removed by filtration before purification. If it persists, it can often be separated by RP-HPLC as it is less polar than the acyl-CoA. |
Experimental Protocols
Synthesis of this compound via NHS/DCC Activation
This protocol is adapted from the synthesis of a similar compound, 8-nonenoyl-CoA.[1]
-
Activation of (3E)-nonenoic acid:
-
Dissolve (3E)-nonenoic acid and an equimolar amount of N-hydroxysuccinimide (NHS) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an equimolar amount of dicyclohexylcarbodiimide (B1669883) (DCC) dropwise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent from the filtrate to obtain the crude (3E)-nonenoyl-NHS ester.
-
-
Formation of this compound:
-
Dissolve the crude (3E)-nonenoyl-NHS ester in a suitable solvent (e.g., tetrahydrofuran).
-
In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the solution of the NHS ester to the Coenzyme A solution while stirring vigorously.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction by TLC or analytical HPLC.
-
Purification of this compound by RP-HPLC
-
Sample Preparation:
-
After the synthesis, acidify the reaction mixture to approximately pH 5-6 with a dilute acid (e.g., 1 M HCl).
-
Filter the sample to remove any precipitate.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized for the best separation.
-
Flow Rate: Appropriate for the column dimensions (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: UV at 260 nm.
-
-
Fraction Collection and Processing:
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and immediately freeze them.
-
Lyophilize the frozen fractions to obtain the purified this compound as a white solid.
-
Quantitative Data
Due to the lack of specific published data for the synthesis of this compound, the following table presents typical yields for the synthesis of other unsaturated acyl-CoAs using the DCC/NHS method. These values can serve as a general benchmark.
| Compound | Starting Material | Method | Reported Yield | Reference |
| 8-Nonenoyl-CoA | 8-Nonenoic acid | DCC/NHS | Not specified, but 104 mg product from 0.66 g starting acid suggests a moderate yield. | |
| Palmitoyl-CoA | Palmitic acid | NHS ester | High Yield | |
| Oleoyl Anhydride | Oleic acid | DCC | 87-94% |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Separation of cis- and trans-Isomers of Unsaturated Fatty Acid Methyl Esters Contained in Edible Oils by Reversed-Phase High-Performance Liquid Chromatography - ProQuest [proquest.com]
- 4. hplc.eu [hplc.eu]
Technical Support Center: Enzymatic Synthesis of Capsaicinoids
Welcome to the technical support center for the enzymatic synthesis of capsaicinoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the core enzymatic reaction in the natural biosynthesis of capsaicinoids?
A1: The final and key step in the biosynthesis of capsaicinoids is the condensation of vanillylamine (B75263) and a branched-chain fatty acid (as an acyl-CoA derivative).[1][2] This reaction is catalyzed by the enzyme capsaicin (B1668287) synthase (CS), which is an acyltransferase encoded by the Pun1 gene.[1][3] The synthesis of the two main precursors, vanillylamine and the fatty acid moiety, occurs via the phenylpropanoid and branched-chain fatty acid pathways, respectively.[1][2]
Q2: What are the essential cofactors for capsaicin synthase (CS) activity?
A2: Capsaicin synthase requires magnesium ions (Mg²⁺), ATP, and coenzyme A (CoA) to catalyze the condensation reaction effectively.[4][5] The absence or suboptimal concentration of these cofactors can lead to significantly reduced or no product formation.
Q3: Besides capsaicin synthase, what other enzymes can be used for capsaicinoid synthesis?
A3: Lipases are commonly used for the enzymatic synthesis of capsaicinoids and their analogs.[6][7] They can catalyze the amidation reaction between vanillylamine and a free fatty acid or its ester in an organic solvent.[6] Lipase (B570770) B from Candida antarctica (CALB) is one of the most frequently used and effective lipases for this purpose.[6][7] Additionally, enzyme cascades involving N-acyltransferases and CoA-ligases have been successfully used in whole-cell biocatalysis systems, such as engineered Saccharomyces cerevisiae, to produce capsaicinoids.[8][9]
Q4: Why are organic solvents often used in lipase-catalyzed capsaicinoid synthesis?
A4: Lipase-catalyzed reactions can involve a competition between the desired amidation (synthesis) and the reverse reaction, hydrolysis (breakdown of the amide bond).[10] Performing the reaction in organic solvents with low water activity minimizes the competing hydrolysis reaction, thereby shifting the equilibrium towards amide formation and improving the final product yield.[10][11]
Q5: What are the primary challenges in using whole-cell systems (e.g., engineered yeast) for production?
A5: The primary challenges include the potential toxicity of the capsaicinoid products to the host cells, which can inhibit growth and productivity, and the amidation step often acting as a metabolic bottleneck, limiting overall titers and yields.[8] Strategies to overcome these issues include metabolic engineering to improve precursor supply, process optimization, and in situ product removal.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: My reaction has produced very little or no capsaicinoid product. What are the common causes and how can I fix this?
Answer: This is a common issue that can stem from problems with the enzyme, substrates, or reaction conditions. Follow this troubleshooting workflow:
Detailed Steps:
-
Verify Enzyme Activity:
-
Capsaicin Synthase (CS): The enzyme may be inactive. Perform a specific activity assay (see Experimental Protocol 1) to confirm its functionality. CS is known to be unstable, and its levels can decrease as the source fruit ripens and matures.[5]
-
Lipases: Commercial lipases are generally stable, but improper storage or repeated freeze-thaw cycles can reduce activity. Test activity using a standard assay, such as one employing a p-nitrophenyl ester substrate.
-
Purity: Crude enzyme extracts may contain other proteins that can cause side reactions or product degradation. Using purified enzymes is recommended.[12]
-
-
Check Substrates and Cofactors:
-
Substrate Quality: Ensure you are using high-purity vanillylamine and the correct fatty acid or fatty acyl-CoA.
-
Limiting Precursor: In natural systems, the fatty acid precursor (e.g., 8-methyl-noneic acid) is often the limiting substrate for capsaicin synthesis, not vanillylamine.[4] Ensure its concentration is not limiting in your reaction.
-
Cofactors: For capsaicin synthase, the presence of Mg²⁺, ATP, and CoA is mandatory.[4][5] Their omission will result in reaction failure.
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH can vary. For capsaicinoid formation using cell-free extracts, the optimum has been found to be around pH 9.0.[13] Other reported enzyme systems work well between pH 7.0 and 8.0.[14]
-
Temperature: Temperature influences enzyme activity and stability. The apparent optimum for recombinant capsaicin synthase has been determined at 35°C,[15] while other enzymes have shown optimal temperatures near 55°C.[14] High temperatures can also increase capsaicinoid synthesis in some systems.[16]
-
Issue 2: Yield is Initially High but Decreases Over Time
Question: My reaction starts well, but the yield plateaus or even decreases after several hours. Why is this happening?
Answer: This issue often points to product instability, enzyme inhibition, or a competing reverse reaction.
Possible Causes & Solutions:
-
Competing Hydrolysis (Lipase-Catalyzed Reactions): Lipases can catalyze both amide synthesis and hydrolysis. Over extended reaction times, the net yield can decrease as the product is hydrolyzed back to its precursors.[10]
-
Product Degradation: The capsaicinoid product itself may be unstable under the reaction conditions or may be degraded by other enzymes present in a crude extract.
-
Solution: Minimize reaction time. A rapid reaction followed by immediate extraction of the product can prevent degradation. In one study, a high yield was obtained after just 1 minute of reaction followed by quick extraction.[12]
-
-
Feedback Inhibition: High concentrations of the final capsaicinoid product can inhibit the biosynthetic enzymes, slowing down or stopping the reaction.
-
Solution: Consider implementing an in situ product removal strategy, such as using an adsorbent resin in the reaction vessel, to keep the product concentration low and maintain high enzyme activity.
-
Issue 3: Low Conversion Efficiency in Lipase-Catalyzed Amidation
Question: I'm using a lipase to synthesize a capsaicin analog, but my conversion yields are very low. How can I improve this?
Answer: Low yields in lipase-catalyzed amidation are common and can be addressed by optimizing the choice of enzyme, substrates, and reaction medium.
Optimization Strategies & Data:
-
Enzyme Screening: Not all lipases are equally effective. It is crucial to screen different lipases for the specific amidation reaction. Candida antarctica lipase B (CALB) often shows high conversion rates.[6][7]
-
Substrate Form: Using fatty acid esters (e.g., methyl or ethyl esters) instead of free fatty acids can sometimes improve yields.[6]
-
Immobilization: Using immobilized enzymes, such as cross-linked enzyme aggregates (CLEAs), can enhance stability, allow for reuse, and improve conversion yields compared to free enzymes.[6]
Table 1: Comparison of Conversion Yields for Lipase-Catalyzed Synthesis of Capsaicin Analogs
| Lipase | Acyl Donor | Conversion Yield (%) | Reaction Time (h) | Reference |
| CALB-CLEAs | Linoleic Acid | 69.7% | 72 | [6] |
| Commercial CALB | Linoleic Acid | 58.3% | 72 | [6] |
| CALB-CLEAs | Docosahexaenoic Acid (DHA) | 8.3% | 72 | [6] |
| Commercial CALB | Docosahexaenoic Acid (DHA) | 24.2% | 72 | [6] |
| CALB-CLEAs | Punicic Acid | 30.3% | 72 | [6] |
| Commercial CALB | Punicic Acid | 22.0% | 72 | [6] |
This table illustrates that both the choice of lipase form (CLEA vs. commercial) and the fatty acid substrate significantly impact the final conversion yield.
Experimental Protocols
Protocol 1: Capsaicin Synthase (CS) Activity Assay
This protocol is adapted from methodologies used to measure the activity of CS from placental tissues of Capsicum fruits.[5]
Materials:
-
Enzyme extract (purified or from placental tissue homogenate)
-
0.5 M Potassium phosphate (B84403) buffer (pH 6.8)
-
1 M MgCl₂ stock solution
-
100 mM ATP stock solution
-
50 mM Vanillylamine stock solution
-
50 mM 8-methyl-nonenoic acid stock solution
-
50 mM Coenzyme A (CoA) stock solution
-
0.5 M HCl (for reaction termination)
-
Methanol (HPLC grade)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 1 mL final volume:
-
Potassium phosphate buffer (0.5 M, pH 6.8)
-
MgCl₂ (to a final concentration of 1 µM)
-
ATP (to a final concentration of 1 µM)
-
Vanillylamine (to a final concentration of 5 µM)
-
8-methyl-nonenoic acid (to a final concentration of 5 µM)
-
CoA (to a final concentration of 5 µM)
-
Enzyme extract (add last to initiate the reaction)
-
-
Incubate the reaction mixture for 2 hours at 37°C.
-
Terminate the reaction by adding 100 µL of 0.5 M HCl.
-
Extract the product by adding 500 µL of chloroform, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the lower chloroform layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in 100 µL of methanol.
-
Analyze the sample for capsaicin content using HPLC, comparing it against a standard curve.
-
Calculate the specific activity as units of capsaicin produced per mg of protein per hour.
Protocol 2: Expression and Purification of Recombinant Capsaicin Synthase
This protocol is based on the functional expression of capsaicin synthase in E. coli.[3][15]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged capsaicin synthase expression vector.
-
LB medium with appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (Lysis buffer with 20 mM imidazole).
-
Elution buffer (Lysis buffer with 250 mM imidazole).
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM).
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Purification:
-
Load the supernatant (soluble fraction) onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged capsaicin synthase with elution buffer.
-
Collect fractions and analyze them by SDS-PAGE to confirm the purity and size of the protein (approx. 51 kDa).[3][15]
-
Dialyze the purified protein into a suitable storage buffer and store at -80°C.
-
Visualization of Key Pathways
References
- 1. Recent Understanding of the Biosynthesis of Capsaicinoids and Low-pungent Analogs towards Quality Improvement of Chili Pepper [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US20030157670A1 - Capsaicin-decomposing/synthesizing enzymes and a method for producing the same - Google Patents [patents.google.com]
- 15. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Capsaicin Synthase Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recombinant expression of capsaicin (B1668287) synthase.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the expression of recombinant capsaicin synthase?
A1: The most frequently reported issues include low protein yield, the formation of insoluble inclusion bodies, and low or no enzymatic activity of the purified protein. These challenges often stem from the complex nature of the enzyme and the use of heterologous expression systems like E. coli.
Q2: Which expression system is most suitable for capsaicin synthase?
A2: Escherichia coli is a commonly used host for expressing capsaicin synthase due to its rapid growth, cost-effectiveness, and well-established genetic tools.[1] However, for complex proteins that may require post-translational modifications for proper folding and activity, eukaryotic systems such as yeast could be considered.[1][2]
Q3: Is codon optimization necessary for expressing the capsaicin synthase gene in E. coli?
A3: Yes, codon optimization of the Capsicum gene for expression in E. coli is a recommended strategy to enhance translation efficiency and improve protein yield.[3] Different organisms have distinct codon preferences, and matching the codon usage of the expression host can prevent translational stalling.[4]
Q4: My purified capsaicin synthase is inactive. What are the potential causes?
A4: Inactivity of recombinant capsaicin synthase can be due to several factors:
-
Improper Protein Folding: The protein may not have folded into its correct three-dimensional structure. This is a common issue when expressing eukaryotic proteins in prokaryotic systems.
-
Absence of Post-Translational Modifications: While capsaicin synthase is not known to require extensive post-translational modifications, the possibility of subtle modifications necessary for activity in its native environment cannot be entirely ruled out.
-
Inhibitory Purification Conditions: The buffers used during purification, including pH and salt concentrations, may not be optimal for maintaining the enzyme's activity.
-
Enzyme Instability: The purified enzyme may be unstable and lose activity over time, especially if not stored under optimal conditions.
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant Capsaicin Synthase
Symptoms:
-
No visible band of the expected molecular weight on an SDS-PAGE gel of the total cell lysate after induction.
-
Very faint band of the correct size on SDS-PAGE or Western blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Plasmid Integrity Issues | Verify the integrity of the expression plasmid by restriction digestion and DNA sequencing to ensure the capsaicin synthase gene is in the correct reading frame and free of mutations. | Confirmation of the correct plasmid construct. |
| Suboptimal Induction Conditions | Optimize the inducer (e.g., IPTG) concentration and the induction time. High concentrations of inducer are not always optimal and can lead to cellular stress. | Increased protein expression at the optimal inducer concentration and time. |
| Toxicity of Capsaicin Synthase | Use a tightly regulated promoter to minimize basal expression before induction. Lowering the induction temperature can also reduce the metabolic burden on the host cells. | Improved cell growth and detectable protein expression upon induction. |
| Inefficient Transcription or Translation | Ensure the use of a strong promoter (e.g., T7) and an optimized ribosome binding site. Codon optimization of the capsaicin synthase gene for the expression host is also crucial. | Enhanced mRNA and protein synthesis, leading to higher yields. |
Issue 2: Recombinant Capsaicin Synthase is Expressed in Insoluble Inclusion Bodies
Symptoms:
-
A strong band of the correct molecular weight is present in the insoluble fraction (pellet) of the cell lysate after centrifugation.
-
Little to no protein of the correct size is observed in the soluble fraction (supernatant).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Expression Rate | Lower the induction temperature (e.g., 18-25°C) to slow down the rate of protein synthesis, which can promote proper folding. | Increased proportion of capsaicin synthase in the soluble fraction. |
| Suboptimal Culture Medium | Use a less rich medium (e.g., M9 minimal medium instead of LB) to slow down cell growth and protein expression. | Improved solubility of the recombinant protein. |
| Lack of Chaperone Assistance | Co-express molecular chaperones that can assist in the proper folding of the capsaicin synthase. | Enhanced folding and solubility of the target protein. |
| Use of Solubility-Enhancing Tags | Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N-terminus of the capsaicin synthase. | Increased solubility of the fusion protein. |
Issue 3: Purified Recombinant Capsaicin Synthase Has Low or No Activity
Symptoms:
-
The purified protein appears as a single band of the correct size on a highly pure SDS-PAGE gel.
-
Enzyme activity assays show little to no conversion of substrates (vanillylamine and 8-methyl-6-nonenoyl-CoA) to capsaicin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Protein Refolding | If the protein was purified from inclusion bodies, the refolding protocol may be suboptimal. Screen different refolding buffers with varying pH, additives (e.g., L-arginine), and redox systems. | Recovery of enzymatic activity after successful refolding. |
| Suboptimal Assay Conditions | Optimize the enzyme activity assay conditions, including pH, temperature, and buffer components. The optimal pH for native capsaicin synthase has been reported to be around 6.8. | Increased measured activity under optimal assay conditions. |
| Protein Instability | Perform all purification and storage steps at low temperatures (4°C or -80°C). Add stabilizing agents such as glycerol (B35011) (10-20%) to the final storage buffer. | Preservation of enzymatic activity during purification and storage. |
| Incorrect Substrate Preparation | Ensure that the substrates, particularly the unstable 8-methyl-6-nonenoyl-CoA, are correctly synthesized and stored to prevent degradation. | Accurate measurement of enzyme activity with viable substrates. |
Experimental Protocols
Protocol 1: Expression of Recombinant Capsaicin Synthase in E. coli
-
Transformation: Transform a suitable E. coli expression host strain (e.g., BL21(DE3)) with the expression plasmid containing the codon-optimized capsaicin synthase gene.
-
Starter Culture: Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony from the transformation plate. Incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C or 25°C). Add IPTG to a final concentration of 0.1-1 mM to induce protein expression.
-
Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Solubilization of Capsaicin Synthase from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I). Lyse the cells using sonication or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Washing: Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins. Repeat the centrifugation and washing steps.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized inclusion body solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured capsaicin synthase.
Protocol 3: Capsaicin Synthase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 6.8), 1 mM MgCl₂, 1 mM ATP, 5 µM vanillylamine, 5 µM 8-methyl-nonenoic acid, and 5 µM Coenzyme A.
-
Enzyme Addition: Add the purified and refolded recombinant capsaicin synthase to the reaction mixture to a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 0.5 M HCl.
-
Extraction: Extract the capsaicin product with an equal volume of chloroform (B151607).
-
Analysis: Evaporate the chloroform and resuspend the residue in methanol. Analyze the amount of capsaicin produced by High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: The capsaicin biosynthesis pathway.
Caption: A general workflow for recombinant capsaicin synthase expression.
Caption: A troubleshooting workflow for recombinant capsaicin synthase expression.
References
- 1. E. coli vs. Yeast: Which Protein Expression System Is Better? [synapse.patsnap.com]
- 2. Comparison of Yeasts as Hosts for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
minimizing by-product formation in (3E)-nonenoyl-CoA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of (3E)-nonenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory-scale method for synthesizing this compound is through the activation of (3E)-nonenoic acid followed by reaction with Coenzyme A (CoA). A widely used activation method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active NHS ester of (3E)-nonenoic acid. This active ester then readily reacts with the thiol group of CoA to form the desired thioester. Another approach is the mixed anhydride (B1165640) method, where (3E)-nonenoic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride that subsequently reacts with CoA.
Q2: What are the primary by-products to expect during the synthesis of this compound?
A2: The primary by-products depend on the synthesis method used.
-
DCC/NHS Activation: The main by-product is N,N'-dicyclohexylurea (DCU), which is formed from DCC during the activation step. If the reaction is not optimized, N-acylurea, a by-product from the rearrangement of the O-acylisourea intermediate, can also be formed.[1]
-
Mixed Anhydride Method: The formation of symmetrical anhydrides of (3E)-nonenoic acid is a potential side reaction. Additionally, the wrong regioselective attack of CoA on the mixed anhydride can lead to the formation of an undesired thioester.[2][3]
-
General By-products for Unsaturated Acyl-CoAs: Due to the presence of a double bond, by-products from isomerization of the double bond (e.g., to the 2Z or 2E position) or polymerization of the unsaturated acyl chain can occur, especially under harsh reaction conditions (e.g., high temperatures).
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a very effective method for separating the target compound from by-products and unreacted starting materials. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4][5] Solid-phase extraction (SPE) can also be used as a preliminary purification step.
Q4: How should I store this compound to prevent degradation?
A4: this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the lyophilized solid at -80°C. For short-term use, solutions can be prepared in a suitable buffer and stored at -20°C or -80°C. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete activation of (3E)-nonenoic acid. | - Ensure all reagents (DCC, NHS, or chloroformate) are fresh and of high purity.- Optimize the stoichiometry of the activating agents.- Increase the reaction time for the activation step. |
| Hydrolysis of the active intermediate or final product. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain a low temperature during the reaction and workup. | |
| Inefficient reaction with Coenzyme A. | - Ensure the pH of the CoA solution is optimal for the reaction (typically around 7.5-8.0).- Use a slight excess of CoA. | |
| Presence of N-acylurea By-product (DCC/NHS method) | Rearrangement of the O-acylisourea intermediate. | - Perform the reaction at a low temperature (e.g., 0°C).- Add NHS before DCC to the carboxylic acid solution to favor the formation of the NHS ester. |
| Presence of Symmetrical Anhydride By-product (Mixed Anhydride method) | Disproportionation of the mixed anhydride. | - Add the base (e.g., triethylamine) to a pre-mixed solution of the carboxylic acid and chloroformate to minimize this side reaction. |
| Isomerization of the Double Bond | Exposure to high temperatures or acidic/basic conditions. | - Maintain low temperatures throughout the synthesis and purification process.- Use neutral or near-neutral pH buffers during workup and purification. |
| Polymerization of the Product | Presence of radical initiators or exposure to heat/light. | - Perform the reaction in the dark.- Degas solvents to remove oxygen.- Avoid high temperatures during solvent evaporation. |
| Difficulty in Purifying the Product | Co-elution of by-products with the desired product in HPLC. | - Optimize the HPLC gradient and mobile phase composition.- Consider using a different stationary phase (e.g., a different type of C18 column).- Perform a preliminary purification step using SPE. |
Experimental Protocols
Synthesis of this compound via DCC/NHS Activation
This protocol is adapted from the synthesis of a similar unsaturated acyl-CoA.
1. Activation of (3E)-nonenoic acid:
-
Dissolve (3E)-nonenoic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dioxane or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) and wash the solid with a small amount of the anhydrous solvent.
2. Reaction with Coenzyme A:
-
Prepare a solution of Coenzyme A (lithium salt) (1 equivalent) in a sodium bicarbonate buffer (e.g., 0.1 M, pH 8.0).
-
Cool the CoA solution to 0°C.
-
Slowly add the filtered solution of the (3E)-nonenoyl-NHS ester to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by HPLC.
3. Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Load the solution onto a C18 solid-phase extraction (SPE) cartridge that has been pre-conditioned with methanol and then with the aqueous buffer.
-
Wash the cartridge with the aqueous buffer to remove unreacted CoA and other water-soluble impurities.
-
Elute the this compound with a mixture of methanol and water.
-
Further purify the product by preparative RP-HPLC using a C18 column with a gradient of ammonium acetate (B1210297) buffer and methanol.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
Data Presentation
Table 1: Representative Yields for this compound Synthesis
| Synthesis Method | Activating Agent | Typical Yield (%) |
| Active Ester | DCC/NHS | 60-75 |
| Mixed Anhydride | Isobutyl chloroformate | 50-65 |
Note: Yields are highly dependent on reaction conditions and purification efficiency.
Table 2: Common By-products and Their Expected Levels
| Synthesis Method | By-product | Expected Level | Mitigation Strategy |
| DCC/NHS | N,N'-dicyclohexylurea (DCU) | High (stoichiometric) | Filtration |
| DCC/NHS | N-acylurea | Low to Moderate | Low temperature, order of addition |
| Mixed Anhydride | Symmetrical anhydride | Low to Moderate | Premixing acid and chloroformate before adding base |
| Both | Isomerized (3Z)-nonenoyl-CoA | Low | Low temperature, neutral pH |
| Both | Polymerized product | Very Low to Low | Avoid heat and light, inert atmosphere |
Visualizations
Caption: Synthesis of this compound via the DCC/NHS activation method.
Caption: Potential pathways for by-product formation in this compound synthesis.
Caption: A logical workflow for troubleshooting issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Synthetic (3E)-nonenoyl-CoA: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals working with acyl-CoA derivatives, the rigorous validation of synthetic intermediates is paramount to ensure the integrity of experimental outcomes. This guide provides a comparative overview of two indispensable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of synthetically produced (3E)-nonenoyl-CoA. We present supporting experimental data, detailed protocols, and a comprehensive workflow to aid in the accurate characterization of this key molecule.
Data Presentation: HPLC vs. NMR Characterization
The purity and identity of synthetic this compound can be effectively determined by a combination of HPLC and NMR. HPLC provides quantitative information about the purity of the sample by separating the target compound from starting materials, byproducts, and other impurities. NMR, on the other hand, offers detailed structural elucidation, confirming the successful synthesis of the desired molecule and verifying its stereochemistry.
| Parameter | HPLC Analysis | ¹H-NMR Analysis |
| Primary Output | Chromatogram showing retention time and peak area | Spectrum showing chemical shifts, signal multiplicity, and integration |
| Purity Assessment | Quantitative, based on the relative peak area of the target compound | Semi-quantitative, based on the absence of impurity signals |
| Structural Info | Limited to co-elution with a standard | Detailed structural confirmation, including stereochemistry |
| This compound | ||
| Expected Retention Time | Dependent on specific column and gradient conditions | N/A |
| Purity | >95% (typical target) | Absence of signals from starting materials or major byproducts |
| Key ¹H-NMR Signals (δ, ppm) | N/A | ~6.8 (dt, H3), ~5.7 (dt, H4), ~2.5 (t, H2), ~0.9 (t, H9) |
| trans-8-methyl-6-nonenoyl-CoA (Comparative Data) | ||
| Key ¹H-NMR Signals (δ, ppm) | N/A | 8.56 (d, adenine (B156593) H), 8.18 (d, adenine H), 6.12 (d, ribose H)[1][2] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable validation results. Below are representative protocols for the HPLC and NMR analysis of this compound.
HPLC Protocol for Purity Assessment
This protocol is adapted from general methods for the analysis of long-chain acyl-CoAs.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: 75 mM KH₂PO₄, pH 4.9
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Initial conditions: 56% Solvent A, 44% Solvent B
-
A linear gradient can be optimized to ensure good separation of the product from potential impurities.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm, corresponding to the adenine moiety of Coenzyme A.
-
Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak corresponding to this compound. Purity is calculated as the percentage of the area of the product peak relative to the total area of all peaks.
¹H-NMR Protocol for Structural Verification
This protocol is based on established methods for the NMR analysis of acyl-CoA esters.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for dissolving acyl-CoA compounds.
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound in approximately 0.5 mL of CD₃OD.
-
Data Acquisition: Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (CD₃OD at 3.31 ppm).
-
Identify the characteristic signals for the Coenzyme A moiety (adenine protons at ~8.5 and ~8.2 ppm, ribose protons).
-
Crucially, identify the signals for the (3E)-nonenoyl acyl chain. The vinyl protons (H3 and H4) are expected to appear in the range of 5.5-7.0 ppm. The trans-coupling constant (J-value) between these protons should be in the range of 12-18 Hz, confirming the E-stereochemistry.
-
The methylene (B1212753) protons adjacent to the thioester (H2) will be deshielded and appear around 2.5 ppm.
-
The terminal methyl group (H9) will appear as a triplet around 0.9 ppm.
-
Workflow and Logical Relationships
The validation of synthetic this compound follows a logical progression from synthesis to purification and subsequent analysis by HPLC and NMR. The following diagram illustrates this workflow.
Caption: Synthesis and validation workflow for this compound.
This comprehensive guide provides the necessary framework for the robust validation of synthetic this compound using HPLC and NMR. By adhering to these protocols and comparative data, researchers can ensure the quality and identity of their synthetic intermediates, leading to more reliable and reproducible scientific findings.
References
Confirming the Structure of (3E)-nonenoyl-CoA using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the structural confirmation of (3E)-nonenoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting experimental data from analogous compounds and detailed protocols to aid researchers in the unambiguous identification of this and similar unsaturated acyl-CoA molecules.
Introduction to this compound Analysis
This compound is a monounsaturated medium-chain fatty acyl-CoA. Its precise structural elucidation is critical for understanding its role in various biochemical pathways. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and structural specificity required for this task.[1] However, confirming the exact position and stereochemistry of the double bond presents a significant analytical challenge. This guide outlines the expected fragmentation patterns and compares methodologies for differentiating this compound from its isomers.
Predicted Mass Spectrometry Fragmentation of this compound
The structure of this compound consists of a C9 monounsaturated acyl chain linked to a coenzyme A (CoA) moiety. Its molecular weight is 905.7 g/mol .[2] In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit characteristic fragmentation patterns. The most prominent fragmentation is the neutral loss of the 3'-phospho-ADP moiety.
A generic fragmentation pathway for acyl-CoAs in positive ion mode is depicted below. This involves the cleavage of the pyrophosphate bond, leading to a characteristic neutral loss of 507 Da.
References
Comparative Kinetics of Capsaicin Synthase with Different Acyl-CoA Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the substrate specificity and kinetic properties of capsaicin (B1668287) synthase (CS) is crucial for the potential biotechnological production of capsaicinoids and the development of novel therapeutic agents. Capsaicinoids, the compounds responsible for the pungency of chili peppers, are synthesized by capsaicin synthase through the condensation of vanillylamine (B75263) with a variety of fatty acyl-CoAs.[1][2] The structure of the acyl-CoA substrate determines the specific capsaicinoid produced.[3] This guide provides a comparative overview of the kinetic parameters of capsaicin synthase with different acyl-CoA substrates, based on available experimental data.
Substrate Specificity and Kinetic Parameters
Recent studies utilizing functionally expressed recombinant capsaicin synthase from Capsicum have shed light on its substrate preferences.[4] While comprehensive comparative data on the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for a wide range of acyl-CoA substrates are limited, relative activity data provides valuable insights into the enzyme's specificity.
The data presented below is derived from studies on the recombinant capsaicin synthase encoded by the Pun1 locus, which has been shown to be the key enzyme in capsaicinoid biosynthesis.[3][4] The enzyme exhibits a clear preference for specific aliphatic acyl-CoAs, with the highest activity observed with the natural substrate, trans-8-methyl-6-nonenoyl-CoA.
Table 1: Comparative Activity of Recombinant Capsaicin Synthase with Various Acyl-CoA Substrates
| Acyl-CoA Substrate | Amine Substrate | Relative Activity (%) | Apparent Km (Acyl-CoA) | Reference |
| trans-8-methyl-6-nonenoyl-CoA | Vanillylamine | 100 | 0.48 mM ± 0.24 mM | [4] |
| 8-nonenoyl-CoA | Vanillylamine | 75 | Not Determined | [4] |
| Hexanoyl-CoA | Vanillylamine | 5 | Not Determined | [4] |
| Octanoyl-CoA | Vanillylamine | < 1 | Not Determined | [4] |
| Decanoyl-CoA | Vanillylamine | < 1 | Not Determined | [4] |
| Benzoyl-CoA | Vanillylamine | Not Detectable | Not Determined | [4] |
| Cinnamoyl-CoA | Vanillylamine | Not Detectable | Not Determined | [4] |
| trans-8-methyl-6-nonenoyl-CoA | Isobutylamine (B53898) | 5 | Not Determined | [4] |
| 8-nonenoyl-CoA | Isobutylamine | 2 | Not Determined | [4] |
Relative activity is expressed as a percentage of the activity observed with the natural substrates, trans-8-methyl-6-nonenoyl-CoA and vanillylamine. The specific activity with the natural substrates was reported to be 240 nkat mg-1 protein.[4]
The apparent Km value for trans-8-methyl-6-nonenoyl-CoA was determined to be in the high micromolar range, suggesting a relatively moderate affinity of the enzyme for its primary acyl donor.[4] The enzyme demonstrates a significant decrease in activity with shorter chain acyl-CoAs like hexanoyl-CoA and virtually no activity with octanoyl-CoA and decanoyl-CoA. Aromatic acyl-CoAs such as benzoyl-CoA and cinnamoyl-CoA were not utilized by the enzyme, indicating a strong preference for aliphatic substrates.[4]
Furthermore, capsaicin synthase is highly specific for the amine substrate, vanillylamine.[4] When isobutylamine was substituted for vanillylamine, the product formation was drastically reduced, highlighting the stringent requirement for the vanillyl moiety for efficient catalysis.[4]
Experimental Protocols
The determination of capsaicin synthase kinetic parameters involves the expression and purification of the recombinant enzyme, followed by activity assays with various substrates.
Recombinant Expression and Purification of Capsaicin Synthase
-
Gene Cloning and Expression: The coding sequence for capsaicin synthase (e.g., from the Pun1 locus) is cloned into an appropriate expression vector (e.g., pET-28a). The construct is then transformed into a suitable expression host, such as Escherichia coli BL21(DE3).[4]
-
Protein Expression: The E. coli culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16 hours) to enhance soluble protein production.[4]
-
Cell Lysis and Crude Extract Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM PMSF), and lysed by sonication on ice. The cell debris is removed by centrifugation to obtain the crude protein extract.[4]
-
Protein Purification: The recombinant capsaicin synthase is purified from the crude extract using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography to obtain a partially purified and active enzyme preparation.[4]
Capsaicin Synthase Activity Assay
The activity of capsaicin synthase is typically determined by measuring the formation of capsaicin or its analogs over time using High-Performance Liquid Chromatography (HPLC).
-
Reaction Mixture: The standard reaction mixture contains potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8), the acyl-CoA substrate (e.g., 0.5 mM trans-8-methyl-6-nonenoyl-CoA), vanillylamine (e.g., 2 mM), and the purified enzyme extract in a total volume of 100 µL.[1][4]
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific duration (e.g., 30-60 minutes).[4]
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an acid (e.g., 10 µL of 1 M HCl). The capsaicinoid product is then extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.[1]
-
Product Quantification: The extracted product is dried, redissolved in methanol, and analyzed by HPLC equipped with a C18 column and a UV detector (e.g., at 280 nm). The amount of product formed is quantified by comparing the peak area to a standard curve of authentic capsaicin.[1][4]
For comparative kinetic studies, the concentration of one substrate (e.g., vanillylamine) is kept constant and saturating, while the concentration of the acyl-CoA substrate is varied. The initial reaction velocities are then plotted against the substrate concentrations, and the kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the comparative kinetics of capsaicin synthase.
Figure 1. Experimental workflow for determining the kinetic parameters of capsaicin synthase.
Conclusion
The available data indicate that capsaicin synthase exhibits a distinct substrate preference for aliphatic acyl-CoAs of specific chain lengths, with the highest activity observed for the natural substrate, trans-8-methyl-6-nonenoyl-CoA. The enzyme is also highly specific for its amine substrate, vanillylamine. While a comprehensive comparative analysis of the kinetic parameters (Km and Vmax) for a wide array of acyl-CoA substrates is not yet available in the literature, the relative activity data provides a solid foundation for future research. Further detailed kinetic studies are warranted to fully elucidate the structure-activity relationships of capsaicin synthase, which will be instrumental in designing biocatalytic systems for the production of specific capsaicinoids and for the development of novel enzyme inhibitors or activators for therapeutic applications.
References
- 1. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Saccharomyces cerevisiae for production of the capsaicinoid nonivamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of capsaicin synthase activity of the Pun1-encoded protein and its role as a determinant of capsaicinoid accumulation in pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Capsaicin Synthase Substrate Specificity with a Focus on (3E)-nonenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of capsaicin (B1668287) synthase (CS), the key enzyme in the biosynthesis of capsaicinoids, with a particular focus on its activity towards (3E)-nonenoyl-CoA and other acyl-CoA substrates. The information presented herein is compiled from recent experimental data to aid in the understanding of capsaicinoid biosynthesis and to support research in drug development and biotechnology.
Introduction to Capsaicin Synthase
Capsaicin synthase, encoded by the Pun1 locus (also referred to as csy1 or AT3), is an acyltransferase that catalyzes the final, pivotal step in the biosynthesis of capsaicinoids in chili peppers (Capsicum species).[1][2] This enzyme facilitates the condensation of vanillylamine, derived from the phenylpropanoid pathway, with a variety of branched-chain fatty acyl-CoAs, produced via the fatty acid synthesis pathway.[1][3] The primary acyl-CoA substrate for the synthesis of capsaicin is trans-8-methyl-6-nonenoyl-CoA.[1][4] The specificity of capsaicin synthase for its substrates is a critical determinant of the capsaicinoid profile in different pepper varieties.
Substrate Specificity of Capsaicin Synthase: A Quantitative Comparison
Recent studies utilizing recombinant capsaicin synthase have provided valuable insights into its substrate preferences. The following table summarizes the relative activity of capsaicin synthase with various acyl-CoA substrates, as determined by in vitro enzyme assays.
| Acyl-CoA Substrate | Relative Activity (%) | Reference |
| trans-8-methyl-6-nonenoyl-CoA | 100 | |
| 8-nonenoyl-CoA | 45 | |
| Hexanoyl-CoA | n.d. | |
| Myristoyl-CoA | n.d. | |
| Benzoyl-CoA | n.d. | |
| Cinnamoyl-CoA | n.d. | |
| Coumaroyl-CoA | n.d. | |
| Feruloyl-CoA | n.d. |
n.d. = not detectable
Note on this compound: Direct experimental data on the activity of capsaicin synthase with this compound is not available in the reviewed literature. The natural substrate is trans-8-methyl-6-nonenoyl-CoA, which has a double bond at the 6th position. The provided data for 8-nonenoyl-CoA, which lacks the methyl group but retains the C9 chain with a terminal double bond, shows considerable activity (45% relative to the natural substrate). This suggests that capsaicin synthase can accommodate variations in the acyl-CoA substrate, although with reduced efficiency. The position and stereochemistry of the double bond, as in this compound, would likely influence the binding and catalytic efficiency of the enzyme. However, without direct experimental evidence, its suitability as a substrate remains speculative.
Comparison with Alternative Acyl-CoA Utilizing Enzymes
Acyl-CoA molecules are central metabolites in all organisms and serve as substrates for a vast array of enzymes. In plants, besides capsaicin synthase, acyl-CoAs are utilized in:
-
Fatty Acid Elongation: Fatty acid elongase systems use acyl-CoAs as primers for the addition of two-carbon units.
-
Secondary Metabolite Biosynthesis: Many other acyltransferases in plants utilize acyl-CoAs to produce a diverse range of natural products, such as flavonoids, alkaloids, and esters. For example, piperine (B192125) synthase, which is involved in the biosynthesis of the pungent compound piperine in black pepper, also catalyzes the formation of an amide bond between an acyl-CoA (piperoyl-CoA) and an amine (piperidine)[1].
-
Lipid Synthesis: Acyl-CoAs are the building blocks for the synthesis of various lipids, including triacylglycerols and membrane lipids.
The substrate specificity of these enzymes is typically stringent to ensure the fidelity of their respective metabolic pathways. While some acyltransferases exhibit broader substrate tolerance, the available data suggests that capsaicin synthase has a clear preference for medium-chain, branched or unsaturated aliphatic acyl-CoAs, and is highly specific for its amine substrate, vanillylamine[1].
Experimental Protocols
Determination of Capsaicin Synthase Activity
A widely used method for determining capsaicin synthase activity involves incubating the enzyme with its substrates and quantifying the product, capsaicin, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enzyme source: Purified recombinant capsaicin synthase or a crude protein extract from Capsicum placental tissue.
-
Assay buffer: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 6.8).
-
Substrates: Vanillylamine and the desired acyl-CoA (e.g., trans-8-methyl-6-nonenoyl-CoA).
-
Cofactors (if using crude extracts that may contain endogenous acyl-CoA synthetases): ATP, MgCl₂, Coenzyme A.
-
Reaction termination solution: e.g., 0.5 M HCl.
-
Extraction solvent: e.g., Chloroform or Ethyl acetate.
-
HPLC system with a C18 column and a UV or mass spectrometer detector.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, enzyme, vanillylamine, and the acyl-CoA substrate.
-
Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding the stopping solution.
-
Extract the product (capsaicin) from the reaction mixture using an organic solvent.
-
Evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
Inject the sample into the HPLC system and quantify the amount of capsaicin produced by comparing the peak area to a standard curve of pure capsaicin.
-
Calculate the specific activity of the enzyme (e.g., in µmol of product per mg of protein per hour).
Visualizations
Capsaicin Biosynthesis Pathway
Caption: Overview of the capsaicin biosynthesis pathway.
Experimental Workflow for Substrate Specificity Analysis
Caption: Workflow for analyzing capsaicin synthase substrate specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (3E)-Nonenoyl-CoA: Enzymatic vs. Chemical Routes
For researchers, scientists, and drug development professionals, the synthesis of critical biomolecules such as (3E)-nonenoyl-CoA is a fundamental step in various metabolic studies and drug discovery pipelines. The choice between enzymatic and chemical synthesis methods can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in making an informed decision for your research needs.
At a Glance: Performance Comparison
The synthesis of this compound can be approached through two primary routes: a chemo-enzymatic method involving an acyl-CoA dehydrogenase, and a purely chemical approach. Below is a summary of the key performance indicators for each method.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Yield | Yields of 40% or higher have been reported for the synthesis of various CoA-thioesters using chemo-enzymatic methods.[1] | Can be efficient, but may yield byproducts, potentially lowering the overall yield of the desired product. |
| Purity | High purity is achievable due to the high specificity of enzymes, often requiring simpler purification steps. | Purity can be high, but the process may generate side products requiring more extensive purification. |
| Cost | Initial enzyme cost can be a factor, but long-term operational costs may be lower due to milder reaction conditions and reduced waste. | Reagent and solvent costs can be significant, especially those involving precious metal catalysts or complex ligands. |
| Environmental Impact | Generally lower, utilizing biodegradable catalysts (enzymes) and often conducted in aqueous media under mild conditions. | Higher, often involving the use of organic solvents, harsh reagents, and potentially generating more hazardous waste. |
| Stereospecificity | High, as enzymes are inherently chiral and can produce specific stereoisomers. | Can be controlled with chiral catalysts, but may require additional steps or result in racemic mixtures. |
Experimental Methodologies
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound can be achieved through a two-step chemo-enzymatic process. This method first involves the chemical synthesis of the saturated precursor, nonanoyl-CoA, followed by enzymatic desaturation.
Step 1: Chemical Synthesis of Nonanoyl-CoA (CDI-mediated)
-
Activation of Nonanoic Acid: 4.2 mg of carbonyldiimidazole (CDI) (0.026 mmol, 4 eq.) is dissolved in 200 µL of THF. Nonanoic acid (0.031 mmol, 4.8 eq.) is added, and the mixture is stirred at 22 °C for 1 hour.
-
Thioesterification: 5 mg of Coenzyme A (CoA) (0.0064 mmol, 1 eq.) is dissolved in 50 µL of 0.5 M NaHCO3 and added to the reaction mixture.
-
Reaction and Lyophilization: The reaction is stirred for another 45 minutes at 22 °C, flash-frozen in liquid N2, and lyophilized overnight.
Step 2: Enzymatic Desaturation of Nonanoyl-CoA
-
Reaction Setup: The lyophilized nonanoyl-CoA is resuspended in 600 µL of H2O. The screening assay is performed at room temperature in 1 mL of 100 mM NaHPO4 buffer (pH 8) containing 1 µM of a medium-chain acyl-CoA dehydrogenase, 10 µM FAD, 3 mM ferrocenium (B1229745) hexafluorophosphate, and 1 mM of the resuspended nonanoyl-CoA solution.[1]
-
Incubation and Quenching: The reaction is incubated for 2 hours at room temperature and then quenched with 20 µL of 50% formic acid.[1]
-
Purification: The product, this compound, can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).
Chemical Synthesis of this compound
The chemical synthesis of a similar compound, trans-8-methyl-6-nonenoyl-CoA, has been described and can be adapted for this compound.[2][3] This method typically involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A.
-
Activation of (3E)-Nonenoic Acid: (3E)-Nonenoic acid is activated, for example, using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC).
-
Reaction with Coenzyme A: The activated acid is then reacted with Coenzyme A in a suitable solvent to form the thioester.
-
Purification: The final product is purified, typically using chromatographic techniques such as HPLC, to remove byproducts and unreacted starting materials. The purification of a similar compound, trans-8-methyl-6-nonenoyl-CoA, was monitored by TLC and the final product was obtained after rotary evaporation and lyophilization.
Visualizing the Synthesis Workflows
To better illustrate the distinct processes of enzymatic and chemical synthesis, the following diagrams outline the key steps in each workflow.
Caption: Chemo-enzymatic synthesis workflow for this compound.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Capsaicin Synthase Activity: A Comparative Guide to Using Synthetic (3E)-nonenoyl-CoA and Other Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the activity of capsaicin (B1668287) synthase (CS), the key enzyme in the biosynthesis of capsaicinoids. A primary focus is placed on the use of the synthetic substrate, trans-8-methyl-6-nonenoyl-CoA, a molecule structurally related to the "(3E)" configuration, and its comparison with alternative validation techniques. This document offers supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their needs.
Introduction to Capsaicin Synthase and its Substrates
Capsaicin synthase (CS), also known as acyltransferase 3 (AT3), catalyzes the final, crucial step in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. This enzymatic reaction involves the condensation of two precursors: vanillylamine (B75263), derived from the phenylpropanoid pathway, and a branched-chain fatty acid in the form of an acyl-CoA thioester. The primary natural acyl-CoA substrate for the synthesis of capsaicin is trans-8-methyl-6-nonenoyl-CoA.
The nomenclature "(3E)-nonenoyl-CoA" specifies a nine-carbon acyl-CoA with a double bond in the trans (E) configuration between the third and fourth carbons. While the naturally occurring substrate for capsaicin is trans-8-methyl-6-nonenoyl-CoA, the synthesis and use of various synthetic acyl-CoA analogs, including those with different chain lengths and double bond positions, are critical for characterizing the substrate specificity and kinetic properties of capsaicin synthase. For the purposes of this guide, we will focus on the well-documented synthetic substrate, trans-8-methyl-6-nonenoyl-CoA, as a prime example of a synthetic acyl-CoA used in CS activity validation.
Comparative Analysis of Capsaicin Synthase Activity with Various Acyl-CoA Substrates
The substrate specificity of capsaicin synthase is a critical factor in understanding its function. Studies have shown that while CS has a strong preference for its natural substrate, it can also utilize other aliphatic acyl-CoA esters, albeit with varying degrees of efficiency. Aromatic CoA esters, on the other hand, are generally not converted.
Below is a summary of the relative activity of recombinant capsaicin synthase with different acyl-CoA substrates.
| Acyl-CoA Substrate | Structure | Relative Activity (%) | Reference |
| trans-8-methyl-6-nonenoyl-CoA | C10H17O-CoA | 100 | [1][2] |
| 8-nonenoyl-CoA | C9H15O-CoA | High | [1] |
| Hexanoyl-CoA | C6H11O-CoA | Low | [1] |
| Benzoyl-CoA | C7H5O-CoA | Not Detected | [1] |
| Coumaroyl-CoA | C9H7O2-CoA | Not Detected | |
| Feruloyl-CoA | C10H9O3-CoA | Not Detected |
Experimental Protocols
Chemical Synthesis of trans-8-methyl-6-nonenoyl-CoA
The synthesis of the acyl-CoA substrate is a prerequisite for the in vitro validation of capsaicin synthase activity. The following is a summarized protocol for the synthesis of trans-8-methyl-6-nonenoyl-CoA, which involves the initial synthesis of its corresponding fatty acid.
a) Synthesis of trans-8-methyl-6-nonenoic acid:
A common method for the synthesis of trans-8-methyl-6-nonenoic acid involves a Wittig reaction between 6-oxohexanoic acid and a suitable phosphonium (B103445) ylide, followed by isomerization of the resulting double bond to the trans configuration. One reported method starts from 6-bromohexanoic ester, which undergoes a Wittig reaction to produce (Z)-8-methyl-6-nonenoic acid. This intermediate is then treated with nitrous acid to induce a Z→E isomerization, yielding the desired trans product. Another approach reacts 6-carboxyhexyltriphenylphosphonium bromide with isobutyraldehyde (B47883) in the presence of a base to form 8-methyl-cis-6-nonenoic acid, which is subsequently isomerized to the trans form using nitrous acid.
b) Synthesis of trans-8-methyl-6-nonenoyl-CoA:
The CoA ester is synthesized from the corresponding carboxylic acid using an activation strategy. A widely used method is the N-hydroxysuccinimide (NHS)/dicyclohexylcarbodiimide (DCC) activation.
-
Step 1: Activation of the Carboxylic Acid. trans-8-methyl-6-nonenoic acid is reacted with NHS and DCC in an appropriate solvent like ethyl acetate (B1210297) at room temperature. The reaction is allowed to proceed for several hours to form the NHS-ester.
-
Step 2: Reaction with Coenzyme A. The activated NHS-ester is then reacted with the free thiol group of Coenzyme A to form the final product, trans-8-methyl-6-nonenoyl-CoA.
Enzymatic Assay for Capsaicin Synthase Activity
This protocol describes a typical in vitro assay to measure the activity of purified or recombinant capsaicin synthase.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM trans-8-methyl-6-nonenoyl-CoA
-
10 mM vanillylamine
-
Purified recombinant capsaicin synthase
-
-
Procedure:
-
Combine the buffer, trans-8-methyl-6-nonenoyl-CoA, and vanillylamine in a microcentrifuge tube.
-
Initiate the reaction by adding the purified capsaicin synthase enzyme.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution, such as 10% formic acid in acetonitrile.
-
Analyze the formation of capsaicin using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometer).
-
Alternative Methods for Validating Capsaicin Synthase Activity
While the use of synthetic acyl-CoA substrates in enzymatic assays is a direct and quantitative method, other techniques can also be employed to validate CS activity.
Cell-Free Assay Using Protoplasts
This method provides a more in vivo-like environment for the enzyme while still allowing for the introduction of exogenous substrates.
-
Principle: Protoplasts are isolated from the placental tissue of pungent peppers, which naturally contain capsaicin synthase and the endogenous acyl-CoA substrate. The protoplasts are then lysed in the presence of exogenously added vanillylamine, allowing for the de novo synthesis of capsaicin.
-
Brief Protocol:
-
Isolate protoplasts from the placental tissue of pungent pepper fruits using enzymatic digestion (e.g., with cellulase (B1617823) and macerozyme).
-
Resuspend the purified protoplasts in a solution containing vanillylamine.
-
Lyse the protoplasts to release the cellular enzymes, including capsaicin synthase.
-
Incubate the reaction mixture to allow for capsaicin synthesis.
-
Extract the reaction products and analyze for capsaicin content by HPLC.
-
Indirect Validation via Antibody-Based Inhibition
This method confirms the identity of the enzyme responsible for capsaicin synthesis by observing a reduction in activity upon the addition of specific antibodies.
-
Principle: Antibodies raised against the putative capsaicin synthase protein are introduced into a cell-free assay system. If the protein is indeed capsaicin synthase, the antibodies will bind to it and inhibit its catalytic activity, leading to a decrease in capsaicin production.
-
Brief Protocol:
-
Perform the cell-free assay using protoplasts as described above.
-
In a parallel reaction, add purified anti-capsaicin synthase antibodies to the reaction mixture before or during protoplast lysis.
-
Compare the amount of capsaicin produced in the presence and absence of the antibodies. A significant reduction in capsaicin synthesis in the presence of the antibodies provides evidence for the protein's function as capsaicin synthase.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The capsaicin biosynthesis pathway.
References
A Comparative Guide to the Bioactivity of Capsaicinoids Derived from Different Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of capsaicinoids, the pungent compounds in chili peppers, focusing on how variations in their acyl-CoA precursors influence their biological effects. This analysis is supported by experimental data on their interaction with the primary molecular target, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and their consequent analgesic and anti-inflammatory properties.
Introduction to Capsaicinoids and their Biosynthesis
Capsaicinoids are a class of alkaloids produced in the placental tissue of Capsicum genus plants. Their biosynthesis involves the condensation of two precursors: vanillylamine, derived from the phenylpropanoid pathway, and a branched-chain fatty acid, which is supplied as an acyl-CoA. The variability in the length and structure of this acyl-CoA moiety gives rise to different capsaicinoids, with capsaicin (B1668287) and dihydrocapsaicin (B196133) being the most abundant and potent.[1]
The general structure of capsaicinoids consists of a vanillyl group (A region), an amide bond (B region), and a hydrophobic acyl chain (C region). The structure of the acyl chain, originating from different acyl-CoAs, is a critical determinant of the bioactivity of the resulting capsaicinoid.[2]
Comparative Bioactivity: Pungency and TRPV1 Activation
The primary mechanism of action for capsaicinoids is the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[3] Activation of TRPV1 leads to the sensation of heat and pain, commonly referred to as pungency. The potency of different capsaicinoids in activating TRPV1 is directly related to the structure of their acyl chain.
A systematic analysis of capsaicin analogs with varying acyl chain lengths has revealed a clear structure-activity relationship. The optimal length for potent TRPV1 activation is a C8 to C11 fatty acid chain. Shorter or longer chains lead to a significant decrease in potency, as indicated by higher EC50 values (the concentration required to elicit a half-maximal response).
| Capsaicinoid Analog | Acyl Chain Length | EC50 for TRPV1 Activation (µM) | Relative Potency to Capsaicin |
| Capsaicin | C9 (unsaturated) | ~0.1 - 0.7 | 1 |
| Dihydrocapsaicin | C9 (saturated) | Similar to Capsaicin | ~1 |
| Nordihydrocapsaicin | C8 | 0.05 | ~2-14 |
| N-Vanillyl octanamide | C8 | ~0.3 - 2.1 | ~0.33 |
| Homodihydrocapsaicin | C10 | Less potent than capsaicin | <1 |
| Homocapsaicin | C10 (unsaturated) | Less potent than capsaicin | <1 |
| Analog with C2 tail | C2 | >100 | <0.007 |
| Analog with C11 tail | C11 | Significantly less potent than capsaicin | <1 |
Data compiled from multiple sources.[3] Note that EC50 values can vary depending on the experimental system (e.g., cell type, assay method).
Analgesic and Anti-inflammatory Properties
The initial pungent effect of capsaicinoids is followed by a period of desensitization, leading to an analgesic effect. This is the basis for the therapeutic use of capsaicin in topical pain relief.[4] The anti-inflammatory properties of capsaicinoids are also well-documented and are thought to be mediated, in part, through the modulation of inflammatory signaling pathways.[5]
Experimental Protocols
TRPV1 Activation Assay using Calcium Imaging
This method measures the activation of TRPV1 by detecting the influx of calcium ions into cells expressing the receptor.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human TRPV1 receptor.
-
Cell Loading: Transfected cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.
-
Compound Application: The capsaicinoid of interest is added to the cells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope.
-
Data Analysis: The increase in fluorescence is proportional to the intracellular calcium concentration and, therefore, to the activation of TRPV1. EC50 values are calculated from the dose-response curves.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test capsaicinoid is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Formalin Test (Analgesic Activity)
This is a widely used model to assess the analgesic effects of compounds on both acute and chronic pain.
-
Animal Model: Mice or rats are used.
-
Compound Administration: The test capsaicinoid is administered to the animals.
-
Induction of Nociception: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of a hind paw.
-
Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes after injection), representing acute nociceptive pain, and the late phase (15-30 minutes after injection), representing inflammatory pain.
-
Data Analysis: A reduction in the licking/biting time in either phase indicates an analgesic effect. The ED50 (the dose that produces a 50% reduction in the pain response) can be calculated.
Visualizations
Signaling Pathway
References
- 1. Pharmacodynamic analysis of the analgesic effect of capsaicin 8% patch (Qutenza™) in diabetic neuropathic pain patients: detection of distinct response groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capsaicin and its analogues: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative anti-inflammatory properties of Capsaicin and ethyl-aAcetate extract of Capsicum frutescens linn [Solanaceae] in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary biological evaluation of capsaicin derivatives as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antinociceptive activity of capsinoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Capsaicin Synthase with (3E)-Nonenoyl-CoA and Alternative Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of capsaicin (B1668287) synthase (CS), the key enzyme in the biosynthesis of capsaicinoids, with its natural acyl-CoA substrate and other alternatives. The information presented is compiled from published experimental data to support research and development in the fields of pharmacology, biotechnology, and food science.
Introduction
Capsaicin synthase, encoded by the Pun1 locus, is an acyltransferase responsible for the final condensation step in the biosynthesis of capsaicin and other capsaicinoids.[1] This reaction involves the joining of vanillylamine (B75263) with a branched-chain fatty acid CoA-ester, typically 8-methyl-6-nonenoyl-CoA, to produce capsaicin.[1] The substrate specificity of capsaicin synthase is a critical determinant of the capsaicinoid profile in Capsicum species and is of significant interest for the enzymatic synthesis of capsaicin analogs with potential therapeutic applications. This guide focuses on the kinetic analysis of capsaicin synthase with various acyl-CoA substrates, providing a comparative overview of its catalytic efficiency.
Data Presentation: Kinetic Parameters of Capsaicin Synthase
The following table summarizes the available quantitative and qualitative kinetic data for recombinant capsaicin synthase with different substrates. The data is primarily derived from studies on the functionally expressed enzyme from Capsicum.
| Acyl-CoA Substrate | Amine Substrate | Apparent Km (mM) | Vmax | Relative Activity (%) | Source |
| trans-8-Methyl-6-nonenoyl-CoA | Vanillylamine | 0.48 ± 0.24 | N/A | 100 | [1] |
| 8-Nonenoyl-CoA | Vanillylamine | N/A | N/A | Considerable product formation | [1] |
| Acetyl-CoA | Vanillylamine | N/A | N/A | Not Detectable | [1] |
| Coumaroyl-CoA | Vanillylamine | N/A | N/A | Not Detectable | [1] |
| Feruloyl-CoA | Vanillylamine | N/A | N/A | Not Detectable | [1] |
| Cinnamoyl-CoA | Vanillylamine | N/A | N/A | Not Detectable | [1] |
| Octanoyl-CoA | Vanillylamine | N/A | N/A | Not Detectable | [1] |
| trans-8-Methyl-6-nonenoyl-CoA | Agmatine | N/A | N/A | Not Detectable | [1] |
| trans-8-Methyl-6-nonenoyl-CoA | Isobutylamine | N/A | N/A | Not Detectable | [1] |
| trans-8-Methyl-6-nonenoyl-CoA | Vanillylalcohol | N/A | N/A | Not Detectable | [1] |
Note: "N/A" indicates that the data was not available in the cited literature. The term "Considerable product formation" is used as a qualitative descriptor from the source. It is important to note that for vanillylamine, substrate saturation was not achieved in the kinetic studies, which prevented the determination of a precise Km value.[1]
Experimental Protocols
The following is a detailed methodology for the kinetic analysis of recombinant capsaicin synthase, based on established protocols.[1]
1. Expression and Partial Purification of Recombinant Capsaicin Synthase:
-
The Pun1 gene encoding capsaicin synthase is cloned into an appropriate expression vector (e.g., pET-based vectors) and transformed into a suitable E. coli expression strain (e.g., BL21).
-
Protein expression is induced, and cells are harvested and lysed.
-
The His-tagged recombinant capsaicin synthase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).
-
The purified enzyme is desalted and concentrated. The protein concentration is determined using a standard method like the Bradford assay.
2. In Vitro Enzyme Assay:
-
The standard reaction mixture contains the following components in a final volume of 50 µL:
-
Tris/HCl buffer (pH 7.5-8.0)
-
Partially purified recombinant capsaicin synthase
-
Vanillylamine (e.g., 2 mM minimum concentration required for product formation)
-
Acyl-CoA substrate (e.g., trans-8-methyl-6-nonenoyl-CoA, concentrations varied for kinetic analysis)
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at the optimal temperature for the enzyme (e.g., 35°C) for a specified period (e.g., 30 minutes).
-
The reaction is terminated, for example, by the addition of an acid or an organic solvent.
3. Product Detection and Quantification:
-
The reaction products (capsaicinoids) are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
The extracted products are analyzed and quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The identity of the product is confirmed by comparing its retention time and mass-to-charge ratio (m/z) with that of a commercial capsaicin standard.
-
The initial reaction rates are determined at various substrate concentrations to calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
References
Safety Operating Guide
Personal protective equipment for handling (3E)-nonenoyl-CoA
Potential Hazards
While a specific Safety Data Sheet (SDS) for (3E)-nonenoyl-CoA is not available, data from structurally related compounds, such as capsaicin (B1668287) and other reactive acyl-CoA molecules, indicate potential hazards. These may include:
-
Oral toxicity : May be harmful or fatal if swallowed.[1][2][3]
-
Skin and eye irritation : May cause skin irritation and serious eye damage.[1][2][3]
-
Respiratory irritation : May cause respiratory irritation if inhaled.[1][2][3]
-
Sensitization : May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. A risk assessment should be conducted to determine if additional PPE is required for a specific procedure.[4][5][6][7]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields (minimum) or chemical splash goggles. A face shield may be required for splash hazards.[5][7] | Protects against splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. Consider double-gloving for added protection.[5] | Protects skin from direct contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If weighing a powder, a respirator may be necessary. | Minimizes inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[5][7] |
Experimental Protocols: Handling and Disposal
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some related compounds are stored at very low temperatures (e.g., -80°C) for long-term stability.[8]
-
Work Area : All handling of this compound, especially when in solid form, should be conducted in a chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment : Before handling, put on all required PPE as outlined in the table above.
-
Weighing : If working with a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly.
-
Spill Management : In case of a spill, decontaminate the area with an appropriate solvent and absorbent material. Dispose of the contaminated materials as hazardous waste.
-
Waste Collection : Collect all waste containing this compound, including contaminated gloves, pipette tips, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Waste Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour down the drain.[2]
Workflow Diagrams
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
